molecular formula C8H9IO2 B052624 1-Iodo-2,3-dimethoxybenzene CAS No. 25245-33-4

1-Iodo-2,3-dimethoxybenzene

Cat. No.: B052624
CAS No.: 25245-33-4
M. Wt: 264.06 g/mol
InChI Key: CAVUOSIEYKUTNJ-UHFFFAOYSA-N
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Description

1-Iodo-2,3-dimethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9IO2 and its molecular weight is 264.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9IO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVUOSIEYKUTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374761
Record name 1-iodo-2,3-dimethoxybenzene
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Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25245-33-4
Record name 1-Iodo-2,3-dimethoxybenzene
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Record name 1-iodo-2,3-dimethoxybenzene
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Record name 1-iodo-2,3-dimethoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-2,3-dimethoxybenzene, with a focus on its molecular weight and applications in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds as intermediates in the synthesis of complex molecules.

Core Properties of this compound

This compound is a substituted aromatic compound that serves as a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds. Its reactivity is influenced by the presence of the iodo group and the two methoxy substituents on the benzene ring.

PropertyValueSource
Molecular Weight 264.06 g/mol [1][2]
Molecular Formula C₈H₉IO₂[1][2]
CAS Number 25245-33-4[1]
Appearance Colorless oil[3]
Purity 95%[3]

Experimental Protocols

A common and powerful application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in synthetic organic chemistry for the creation of biaryl structures, which are prevalent in many pharmaceutical compounds.

Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 2,3-dimethoxybiphenyl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • An arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Toluene and water)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the degassed solvent system, for example, a mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

The following diagrams illustrate the experimental workflow for the Suzuki-Miyaura coupling reaction and the role of this compound as a synthetic intermediate.

experimental_workflow reagents Reagents: This compound Arylboronic acid Pd Catalyst, Base setup Reaction Setup: Schlenk flask Inert atmosphere Solvent addition reagents->setup 1 reaction Reaction: Heating and Stirring Monitoring by TLC setup->reaction 2 workup Workup: Quenching Extraction Drying reaction->workup 3 purification Purification: Column Chromatography workup->purification 4 product Final Product: 2,3-Dimethoxybiphenyl derivative purification->product 5

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

synthetic_intermediate start This compound reaction_class Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) start->reaction_class intermediates Functionalized Biaryls and Heterocycles reaction_class->intermediates final_products Complex Molecules: - Pharmaceuticals - Agrochemicals - Advanced Materials intermediates->final_products

The role of this compound as a key synthetic intermediate.

References

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Iodo-2,3-dimethoxybenzene, a key intermediate in various organic syntheses. The information is curated for professionals in research and development who require precise data for experimental design and process scale-up.

Core Physical and Chemical Properties

This compound, also known as 3-Iodoveratrole, is an aromatic organoiodine compound. Its physical characteristics are pivotal for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 25245-33-4[1][2][3]
Molecular Formula C₈H₉IO₂[1][3]
Molecular Weight 264.06 g/mol [1][3]
Appearance Colorless oil[4]
Melting Point 43-45 °C[2]
Boiling Point 124-125 °C (at 4 Torr)[2]
Density 1.7799 g/cm³[2]
Refractive Index 1.6127[2]
Solubility Profile

While specific solubility data for this compound is not extensively documented, its solubility can be inferred from its structural parent, 1,2-dimethoxybenzene (veratrole). 1,2-dimethoxybenzene is primarily soluble in non-polar organic solvents like hexane and ether due to its hydrophobic nature.[5] It exhibits only limited solubility in polar solvents such as water.[5] The introduction of a large, polarizable iodine atom is not expected to dramatically increase aqueous solubility. Therefore, this compound is anticipated to be most soluble in common organic solvents and poorly soluble in water.

Experimental Protocols & Methodologies

Representative Synthesis of an Iodinated Dimethoxybenzene

The following protocol details the synthesis of 1-Iodo-3,5-dimethoxybenzene from 3,5-dimethoxyaniline, adapted from established chemical literature.[6] This procedure involves a classic diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.

Objective: To synthesize 1-Iodo-3,5-dimethoxybenzene.

Materials:

  • 3,5-dimethoxyaniline (15.3 g, 100 mmol)

  • 12 M Hydrochloric acid (100 mL, 1.2 mol)

  • Crushed ice (100 g)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI, 83 g, 500 mmol)

  • Ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Silica gel

Procedure:

  • Diazotization: In a 500 mL three-necked round-bottomed flask equipped with a thermometer, mechanical stirrer, and dosing funnel, add 12 M hydrochloric acid (100 mL) and crushed ice (100 g).

  • Immerse the flask in a dry ice-acetone cooling bath and add 3,5-dimethoxyaniline (15.3 g) with stirring.

  • Maintain the reaction temperature between -10 and -5 °C while slowly adding a solution of sodium nitrite.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour to form the diazonium salt solution.

  • Iodination: Slowly add the resulting dark red diazonium salt solution to a well-stirred aqueous solution of potassium iodide (83 g in 200 mL water) at room temperature.

  • Stir the mixture for 2 hours and then let it stand overnight.

  • Workup and Purification: Extract the reaction solution with ether (4 x 200 mL).

  • Combine the organic phases and wash sequentially with brine (2 x 200 mL) and saturated aqueous sodium thiosulfate (2 x 200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to a small volume.

  • Add silica gel to the concentrate and evaporate to dryness.

  • Purify the product using column chromatography on silica gel with petroleum ether as the eluent to yield the final product.[6]

Visualized Workflow

Logical Flow of Synthesis

The synthesis of iodinated dimethoxybenzenes from their corresponding anilines follows a well-defined and logical sequence of chemical transformations. The diagram below illustrates this typical experimental workflow, from starting materials to the final purified product.

G A Start: 3,5-Dimethoxyaniline + HCl, Ice B Diazotization: Add NaNO2 @ -10 to -5 °C A->B Cooling C Formation of Diazonium Salt Solution B->C Reaction D Iodination: Add to KI Solution C->D Transfer E Crude Product Mixture D->E Reaction F Extraction with Ether E->F Separation G Washing Steps: Brine & Na2S2O3 F->G Washing H Drying over MgSO4 G->H Drying I Purification: Column Chromatography H->I Purification J Final Product: 1-Iodo-3,5-dimethoxybenzene I->J Isolation

Caption: Synthetic workflow for 1-Iodo-3,5-dimethoxybenzene.

References

Spectroscopic and Structural Elucidation of 1-Iodo-2,3-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 1-iodo-2,3-dimethoxybenzene (CAS No: 25245-33-4). This polysubstituted aromatic compound serves as a valuable building block in organic synthesis. Accurate spectral analysis is paramount for confirming its identity and purity.

While experimentally-derived spectra for this compound are not widely available in public spectral databases, this guide presents predicted data based on established principles of spectroscopy and comparative analysis with its isomers. The document also furnishes detailed, standardized protocols for acquiring the necessary spectral data.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₉IO₂[1][2]

  • Molecular Weight: 264.06 g/mol [1][2]

  • Appearance: Colorless oil[3]

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with isomers like 1-iodo-2,4-dimethoxybenzene and 4-iodo-1,2-dimethoxybenzene[4].

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4dd1HH-6 (Aromatic)
~ 7.0 - 7.1t1HH-5 (Aromatic)
~ 6.8 - 6.9dd1HH-4 (Aromatic)
~ 3.90s3HOCH₃ at C-2
~ 3.88s3HOCH₃ at C-3

Note: The aromatic region will present a complex splitting pattern due to ortho and meta coupling. The chemical shifts are estimates; actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 152C-2 (C-O)
~ 150C-3 (C-O)
~ 130C-6 (Ar C-H)
~ 125C-5 (Ar C-H)
~ 115C-4 (Ar C-H)
~ 95C-1 (C-I)
~ 61OCH₃ at C-3
~ 56OCH₃ at C-2

Note: The carbon attached to the iodine atom (C-1) is expected to be significantly shielded (upfield shift).

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchMethoxy (-OCH₃)
1600 - 1450C=C StretchAromatic Ring
1275 - 1200C-O Stretch (Aryl Ether)Asymmetric
1075 - 1020C-O Stretch (Aryl Ether)Symmetric
850 - 750C-H Bend (Out-of-plane)Substituted Aromatic
600 - 500C-I StretchIodo-Aromatic
Table 4: Mass Spectrometry (MS) Data
m/z ValueInterpretation
264[M]⁺ (Molecular Ion)
249[M - CH₃]⁺ (Loss of a methyl group)
137[M - I]⁺ (Loss of iodine)
107[M - I - 2CH₃]⁺ or other fragmentation pathways

Note: The molecular ion peak is expected to be the base peak or of high intensity. Data is based on GC-MS of isomers[4].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • For ¹³C NMR, a more concentrated solution is preferable; dissolve as much material as possible to achieve a near-saturated solution in 0.7 mL of the deuterated solvent.

    • Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

    • Insert the sample into the NMR magnet.

  • Data Acquisition:

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the TMS or solvent reference peak.

    • For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Film Method):

    • As this compound is an oil, this method is suitable. Place one or two drops of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film sandwiched between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean salt plates) to subtract from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument's software automatically performs a Fourier transform on the interferogram to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

    • The sample can be introduced into the ion source via direct insertion probe or, more commonly, through the output of a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This process ejects an electron from the molecule, generating a positively charged radical molecular ion (M⁺•).

  • Mass Analysis:

    • The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • Ions of a specific m/z ratio strike a detector at the end of the analyzer, which generates an electrical signal proportional to the number of ions.

    • The instrument scans through a range of m/z values to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

G Analytical Workflow for this compound cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS_Data Molecular Weight (m/z = 264) Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (C-O, Ar-H, C-I) IR->IR_Data NMR_Data Carbon-Hydrogen Framework Connectivity NMR->NMR_Data Structure Verified Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-iodo-2,3-dimethoxybenzene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide utilizes data from structurally analogous compounds to predict and interpret the spectrum. This approach offers valuable insights for researchers working with similar substituted aromatic systems.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ is summarized in the table below. These predictions are based on the analysis of related compounds, including 4-iodo-1,2-dimethoxybenzene and other methoxy-substituted iodobenzenes.[1] The electronic effects of the iodo and methoxy substituents, such as resonance and inductive effects, are key to these estimations.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-46.85 - 7.00Doublet of doublets (dd)Jortho = 7.5 - 8.5, Jmeta = 1.5 - 2.51H
H-57.05 - 7.20Triplet (t)Jortho = 7.5 - 8.51H
H-66.70 - 6.85Doublet of doublets (dd)Jortho = 7.5 - 8.5, Jmeta = 1.5 - 2.51H
2-OCH₃3.85 - 3.95Singlet (s)N/A3H
3-OCH₃3.80 - 3.90Singlet (s)N/A3H

Structural and Signal Relationship

The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.

Molecular structure and proton relationships.

Experimental Protocol: ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like this compound involves a standardized procedure. The following is a detailed methodology.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.

    • The solvent should be chosen based on the solubility of the compound and its inertness.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition :

    • Set the appropriate spectral width, typically from -2 to 12 ppm for a standard organic molecule.

    • The number of scans can be adjusted based on the sample concentration to achieve a good signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

    • A standard pulse sequence, such as a simple pulse-acquire sequence, is used.

    • The acquisition time and relaxation delay should be set to ensure proper signal detection and integration.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

Generalized Experimental Workflow

The logical flow of a typical ¹H NMR experiment is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Instrument Setup (Lock, Shim) filter->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase_ref Phase and Reference ft->phase_ref integrate Integrate Peaks phase_ref->integrate analyze Analyze Spectrum integrate->analyze

Generalized workflow for ¹H NMR spectroscopy.

References

Technical Guide: 13C NMR Data of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1-iodo-2,3-dimethoxybenzene. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a high-quality predicted ¹³C NMR dataset, supplemented by experimental data from closely related isomers for comparative analysis. A comprehensive experimental protocol for the acquisition of such data is also included.

Predicted ¹³C NMR Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-I)94.5
C2 (-OCH₃)152.8
C3 (-OCH₃)147.1
C4 (-H)125.9
C5 (-H)124.8
C6 (-H)112.2
-OCH₃ (at C2)60.7
-OCH₃ (at C3)56.1

Note: These are predicted values and may differ slightly from experimental results.

Comparative Experimental ¹³C NMR Data of Isomers

For contextual validation of the predicted data, the following table presents experimental ¹³C NMR data for two isomers of this compound. The spectra for these compounds were recorded in deuterated chloroform (CDCl₃).[1]

CompoundCarbon Atom Assignment and Chemical Shift (ppm)
1-Iodo-2,4-dimethoxybenzene C1: 74.8, C2: 161.4, C3: 99.3, C4: 158.9, C5: 107.0, C6: 139.2, OCH₃ (at C2): 56.3, OCH₃ (at C4): 55.5
4-Iodo-1,2-dimethoxybenzene C1: 149.1, C2: 149.8, C3: 113.1, C4: 82.3, C5: 120.3, C6: 129.7, OCH₃ (at C1): 56.1, OCH₃ (at C2): 55.9

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for the acquisition of a ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid sample or 20-100 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative measurements, ensure complete dissolution and homogeneity of the sample.

2. Spectrometer Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a homogeneous magnetic field.

  • Tune and match the ¹³C probe to the correct frequency.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

  • Pulse Width: A 30° pulse angle is often a good compromise to allow for faster repetition rates.[2]

  • Acquisition Time (AQ): Typically set to 1-2 seconds.[2]

  • Relaxation Delay (D1): A delay of 2 seconds is a common starting point. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary.[3]

  • Number of Scans (NS): This will depend on the concentration of the sample. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.[2]

  • Spectral Width (SW): A spectral width of 0 to 220 ppm is generally adequate for most organic molecules.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired (note: for standard ¹³C NMR, integrals are not typically reliable unless specific quantitative parameters are used).

  • Perform peak picking to identify the chemical shifts of the signals.

Visualizations

The following diagrams illustrate the structure of this compound and the logical relationship between its carbon atoms and their predicted ¹³C NMR chemical shifts.

Caption: Structure of this compound with atom numbering.

nmr_peak_assignment cluster_molecule This compound Carbons cluster_peaks Predicted 13C NMR Peaks (ppm) C1 C1 P1 94.5 C1->P1 C2 C2 P2 152.8 C2->P2 C3 C3 P3 147.1 C3->P3 C4 C4 P4 125.9 C4->P4 C5 C5 P5 124.8 C5->P5 C6 C6 P6 112.2 C6->P6 C7 C2-OCH3 P7 60.7 C7->P7 C8 C3-OCH3 P8 56.1 C8->P8

Caption: Predicted ¹³C NMR peak assignments for this compound.

References

1-Iodo-2,3-dimethoxybenzene IR spectrum analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 1-Iodo-2,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of this compound. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes information from established spectroscopic principles of substituted benzenes and related molecules to predict the characteristic vibrational modes. This document is intended to assist researchers in identifying and characterizing this compound in a laboratory setting.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is primarily characterized by the vibrational modes of its 1,2,3-trisubstituted benzene ring, its two methoxy groups, and the carbon-iodine bond. The expected absorption bands are detailed below, drawing comparisons from general spectroscopic data for aromatic compounds.[1]

1.1. C-H Vibrations

  • Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[2][3] For this compound, weak to medium sharp bands are expected in this region, corresponding to the stretching of the C-H bonds on the benzene ring.

  • Aliphatic C-H Stretching: The methyl groups of the two methoxy substituents will exhibit symmetric and asymmetric C-H stretching vibrations. These are expected to appear as medium to strong absorptions in the 2960-2850 cm⁻¹ range.[4]

1.2. C-C and C-O Vibrations

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[3][5] Typically, two to four distinct peaks can be observed, which are characteristic of the aromatic ring itself.

  • Asymmetric C-O-C Stretching: The methoxy groups will produce a strong, characteristic band corresponding to the asymmetric stretching of the C-O-C bond. This is typically observed in the 1275-1200 cm⁻¹ range.

  • Symmetric C-O-C Stretching: A weaker symmetric C-O-C stretching band is expected to appear in the region of 1050-1000 cm⁻¹.

1.3. Fingerprint Region and Substitution Pattern

  • Out-of-Plane (OOP) C-H Bending: The pattern of C-H out-of-plane bending (wagging) in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[2][6] For a 1,2,3-trisubstituted benzene ring, a strong absorption band is expected in the range of 770-735 cm⁻¹, characteristic of ortho-disubstitution patterns.[6][7] The presence of a third adjacent substituent may cause slight shifts or the appearance of additional bands.

  • C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the low-frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹. The exact position can vary depending on the overall molecular structure.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode
3100 - 3000Weak - MediumAromatic C-H Stretching
2960 - 2850Medium - StrongAliphatic C-H Stretching (in -OCH₃)
1600 - 1450MediumAromatic C=C Ring Stretching
1275 - 1200StrongAsymmetric C-O-C Stretching (Aryl Ether)
1050 - 1000MediumSymmetric C-O-C Stretching (Aryl Ether)
770 - 735StrongAromatic C-H Out-of-Plane Bending (1,2,3-Trisubstituted)
600 - 500Weak - MediumC-I Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a versatile and widely used method for obtaining the IR spectrum of solid and liquid samples with minimal preparation.[8][9]

3.1. Instrumentation

  • FTIR Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

3.2. Sample Preparation

  • Solid Samples: If this compound is a solid, place a small amount of the powdered or crystalline sample directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

  • Liquid Samples: If the sample is a liquid or oil, apply a single drop to the center of the ATR crystal.[8]

3.3. Data Acquisition

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to record the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Placement: Place the prepared sample onto the ATR crystal. For solid samples, use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Sample Spectrum Collection: Initiate the scan to collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 to 32) to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to remove all traces of the sample.[8]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectrum analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ATR-FTIR) cluster_proc Data Processing cluster_interp Spectral Interpretation prep Prepare this compound (Solid or Liquid) background Collect Background Spectrum prep->background sample_spec Collect Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract process Baseline Correction & Normalization subtract->process identify_regions Identify Key Absorption Regions (e.g., C-H, C=C, C-O stretches) process->identify_regions compare Compare with Reference Data (Substitution Patterns, Functional Groups) identify_regions->compare assign Assign Vibrational Modes to Peaks compare->assign structure Confirm Molecular Structure assign->structure

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation of 1-iodo-2,3-dimethoxybenzene. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines a plausible fragmentation pathway based on established principles of mass spectrometry for iodoaromatic compounds and ethers. The content herein is intended to serve as a predictive framework for researchers working with this and structurally related molecules.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such compounds. Under electron ionization, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes a series of fragmentation events. The resulting mass spectrum provides a unique fingerprint of the molecule, offering insights into its structural features. This guide will explore the predicted fragmentation cascade of this compound.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The relative abundances are hypothetical and serve to illustrate a plausible fragmentation pattern.

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Neutral Loss Hypothetical Relative Abundance (%)
[M]•+ (Molecular Ion)264-60
[M - CH₃]⁺249•CH₃100 (Base Peak)
[M - OCH₃]⁺233•OCH₃20
[M - CH₃ - CO]⁺221•CH₃, CO45
[M - I]⁺137•I30
[I]⁺127C₈H₉O₂•15
[C₇H₆O]⁺106•I, •CH₃, H₂O25
[C₆H₅]⁺77•I, 2x(•OCH₃), H₂10

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 264) is anticipated to proceed through several key pathways, initiated by the loss of electrons from the aromatic ring or the heteroatoms.

A primary and highly favored fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to the formation of a stable, resonance-stabilized cation at m/z 249. This fragment is predicted to be the base peak in the spectrum. Subsequent loss of a molecule of carbon monoxide (CO) from this ion would yield the fragment at m/z 221.

Another significant fragmentation route involves the cleavage of the carbon-iodine bond, which is relatively weak. This can occur in two ways: loss of an iodine radical (•I) to produce a dimethoxybenzene cation at m/z 137, or the formation of an iodine cation at m/z 127 with the loss of a dimethoxybenzene radical.

Further fragmentation can involve the loss of a methoxy radical (•OCH₃) to give an ion at m/z 233. More complex rearrangements and subsequent fragmentations can lead to smaller, characteristic aromatic fragments such as the phenyl cation at m/z 77.

G M [C₈H₉IO₂]•+ m/z = 264 (Molecular Ion) F249 [M - CH₃]⁺ m/z = 249 (Base Peak) M->F249 - •CH₃ F233 [M - OCH₃]⁺ m/z = 233 M->F233 - •OCH₃ F137 [M - I]⁺ m/z = 137 M->F137 - •I F127 [I]⁺ m/z = 127 M->F127 - C₈H₉O₂• F221 [M - CH₃ - CO]⁺ m/z = 221 F249->F221 - CO F106 [C₇H₆O]⁺ m/z = 106 F137->F106 - •CH₃, H₂O F77 [C₆H₅]⁺ m/z = 77 F137->F77 - 2x(•OCH₃), H₂

Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific spectrum for this compound is not publicly available, a standard experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) would be as follows.

4.1. Sample Preparation

A stock solution of this compound would be prepared by dissolving approximately 10 mg of the solid compound in 10 mL of a suitable volatile solvent such as dichloromethane or methanol. A working solution for GC-MS analysis would then be prepared by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column) and an electron ionization source would be used.

  • Injection: A 1 µL aliquot of the working solution would be injected in splitless mode. The injector temperature would be maintained at 250°C.

  • GC Oven Program: The oven temperature program would be initiated at 50°C, held for 2 minutes, then ramped at a rate of 10°C/min to 280°C, and held for 5 minutes.

  • Mass Spectrometry: The mass spectrometer would be operated in electron ionization mode at 70 eV. The ion source temperature would be set to 230°C and the quadrupole mass analyzer temperature to 150°C. Data would be acquired over a mass range of m/z 40-500.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis Detection->DataAnalysis Generate Mass Spectrum

General experimental workflow for GC-MS analysis.

Conclusion

This technical guide has presented a plausible mass spectrometry fragmentation pattern for this compound based on established chemical principles. The predicted fragmentation pathways, dominated by the loss of a methyl radical and cleavage of the carbon-iodine bond, provide a valuable theoretical framework for the interpretation of experimental data. The provided experimental protocol offers a standardized methodology for obtaining the mass spectrum of this and related compounds. It is anticipated that this guide will be a useful resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development.

An In-depth Technical Guide on the Solubility of 1-Iodo-2,3-dimethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-2,3-dimethoxybenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions, analogous compound behavior, and detailed experimental protocols for determining solubility. This information is crucial for professionals engaged in synthesis, purification, formulation, and analysis involving this compound.

Physicochemical Properties of this compound

This compound is an organic compound with the molecular formula C₈H₉IO₂ and a molecular weight of 264.06 g/mol .[1][2] It is described as a colorless oil at room temperature.[3] Understanding its structural features—a benzene ring substituted with an iodine atom and two methoxy groups—is key to predicting its solubility. The presence of the large, polarizable iodine atom and the polar ether linkages, combined with the nonpolar benzene ring, results in a molecule with moderate overall polarity.

Qualitative Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. Specific experimental data is sparse, but analogies to structurally similar compounds, such as other dimethoxybenzene isomers, can provide useful guidance. For instance, 1,4-dimethoxybenzene is reported to have good solubility in organic solvents like ethanol, acetone, and chloroform, while being sparingly soluble in water.[4] Similarly, 1,3-dimethoxybenzene is miscible with toluene.[5]

The following table summarizes the expected qualitative solubility of this compound.

Solvent ClassificationSolvent ExamplesPredicted Solubility of this compoundRationale
Nonpolar Aprotic Hexane, TolueneSoluble to MiscibleThe aromatic ring of the solute interacts favorably with these nonpolar solvents. Toluene is expected to be a particularly good solvent due to potential π-π stacking interactions.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)Soluble to MiscibleThe dipole moments of these solvents can interact with the polar C-O and C-I bonds of the solute. The methoxy groups can also act as hydrogen bond acceptors.
Polar Protic Ethanol, MethanolSolubleThe hydroxyl groups of these solvents can act as hydrogen bond donors to the oxygen atoms of the methoxy groups, and their alkyl chains provide some nonpolar character, facilitating dissolution.
Aqueous WaterSparingly Soluble to InsolubleThe large, nonpolar iodobenzene portion of the molecule is expected to dominate, leading to poor solubility in water despite the presence of two polar methoxy groups.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid or liquid compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility testing.[6][7][8]

Objective

To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials
  • This compound

  • Selected organic solvent(s) (e.g., toluene, ethanol, acetone)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance (readable to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.2 or 0.45 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed vials for collecting filtrate

  • Pipettes

  • Oven or vacuum desiccator for solvent evaporation

Procedure
  • Preparation of Saturated Solution:

    • Add a known volume (e.g., 2 mL) of the selected solvent to a scintillation vial.

    • Add an excess amount of this compound to the solvent. An excess is necessary to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. Continuous agitation is crucial.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to let any undissolved solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe.

    • Dispense a precise volume of the filtrate (e.g., 1 mL) into a pre-weighed collection vial. Record the exact volume.

  • Gravimetric Analysis:

    • Weigh the collection vial containing the filtrate to determine the mass of the solution.

    • Carefully evaporate the solvent from the filtrate. This can be done by gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum desiccator until a constant weight is achieved.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/mL, g/100 g solvent, or mol/L.

    • Solubility (g/mL):

      • Mass of solute = (Final mass of vial + solute) - (Initial mass of empty vial)

      • Solubility = Mass of solute / Volume of filtrate collected

    • Solubility ( g/100 g solvent):

      • Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

      • Solubility = (Mass of solute / Mass of solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described above.

Solubility_Workflow prep 1. Prepare Supersaturated Mixture (Excess Solute in Solvent) equil 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equil settle 3. Settle Undissolved Solute equil->settle sample 4. Collect Supernatant (Known Volume) settle->sample filter 5. Filter the Sample (Syringe Filter) sample->filter weigh_sol 6. Weigh the Filtered Solution filter->weigh_sol evap 7. Evaporate Solvent weigh_sol->evap weigh_solute 8. Weigh the Dry Solute evap->weigh_solute calc 9. Calculate Solubility weigh_solute->calc

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound for scientific and developmental applications. While quantitative data is not readily published, the provided qualitative assessment and detailed experimental protocol empower researchers to determine this critical parameter as needed for their specific applications.

References

An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-Iodo-2,3-dimethoxybenzene, a polysubstituted aromatic compound with significant applications in organic synthesis and medicinal chemistry. The electronic character of this molecule is dictated by a nuanced interplay of inductive and resonance effects from the iodo and two methoxy substituents on the benzene ring. This document outlines these electronic effects, provides quantitative data through Hammett constants, details plausible experimental protocols for the synthesis of the title compound and for the measurement of its electronic properties, and includes visualizations of the underlying chemical principles to elucidate its reactivity.

Introduction: The Interplay of Inductive and Resonance Effects

The reactivity and properties of a substituted benzene derivative are fundamentally governed by the electronic influence of its substituents. In this compound, the benzene core is functionalized with one iodine atom and two methoxy groups in an ortho and meta arrangement relative to the iodo group. Understanding the cumulative electronic impact of these substituents is crucial for predicting the molecule's behavior in synthetic transformations and its potential interactions within biological systems.

The electronic effects can be broadly categorized as:

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the difference in electronegativity between the atoms. The oxygen atoms of the methoxy groups are highly electronegative, exerting an electron-withdrawing inductive effect (-I). Similarly, the iodine atom, being more electronegative than carbon, also exhibits a -I effect.

  • Resonance Effect (+M/-M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The methoxy groups possess lone pairs of electrons on the oxygen atom which can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+M). This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy groups. Conversely, the iodine atom has a weak electron-withdrawing resonance effect (-M). Notably, the +M effect of the methoxy groups is significantly stronger and more influential than their -I effect, leading to an overall electron-donating character.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation. While specific experimental data for this compound is not extensively available, we can infer its electronic properties by considering the Hammett constants (σ) for each substituent at their respective positions.

Table 1: Hammett Substituent Constants

SubstituentPositionHammett Constant (σ)Electronic Effect
-OCH₃meta+0.12Electron-withdrawing
-OCH₃para-0.27Electron-donating
-Imeta+0.35Electron-withdrawing
-Ipara+0.18Electron-withdrawing

Note: A standard Hammett constant for the ortho position is not used due to the significant influence of steric effects. The Taft equation is often employed to separate steric and electronic effects in ortho-substituted systems.

In this compound:

  • The methoxy group at C2 is ortho to the iodo group at C1. Its electronic effect is complex, involving both a strong +M effect and a -I effect, alongside steric interactions.

  • The methoxy group at C3 is meta to the iodo group at C1. Based on its Hammett constant (σ_meta = +0.12), it exerts a net electron-withdrawing effect from this position relative to the reaction center at C1.

The overall electronic landscape of the ring is a summation of these effects, leading to a highly activated and electronically rich aromatic system, with specific positions being more susceptible to electrophilic or nucleophilic attack.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H NMR
Aromatic-H6.8 - 7.5Three distinct signals in the aromatic region, with the proton ortho to the iodine being the most deshielded.
-OCH₃3.8 - 4.0Two distinct singlets, each integrating to 3H.
¹³C NMR
C-I~90The carbon bearing the iodine will be significantly shielded due to the heavy atom effect.
C-OCH₃148 - 155The carbons attached to the methoxy groups will be deshielded.
Aromatic C-H110 - 130Three distinct signals for the protonated aromatic carbons.
-OCH₃55 - 60Two distinct signals for the methoxy carbons.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the Sandmeyer reaction, starting from 2,3-dimethoxyaniline.

Protocol:

  • Diazotization of 2,3-dimethoxyaniline:

    • Dissolve 2,3-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Measurement of Electronic Effects via Competitive Nitration

The overall electronic effect of the substituents in this compound can be experimentally determined by a competitive nitration reaction against a reference compound, such as 1,3-dimethoxybenzene. The relative rates of nitration will reflect the nucleophilicity of the aromatic rings.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve equimolar amounts of this compound and 1,3-dimethoxybenzene in a suitable solvent like acetic anhydride at 0 °C.

    • Prepare a nitrating mixture by slowly adding a stoichiometric amount of fuming nitric acid to acetic anhydride at 0 °C.

  • Nitration:

    • Slowly add the nitrating mixture to the solution of the aromatic compounds while maintaining the temperature at 0 °C.

    • Allow the reaction to proceed for a short, fixed period (e.g., 15 minutes) to ensure the reaction does not go to completion, which is crucial for kinetic analysis.

  • Quenching and Work-up:

    • Quench the reaction by pouring the mixture into ice-water.

    • Extract the products with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate a small aliquot for analysis.

  • Analysis:

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Determine the relative amounts of the nitrated products from this compound and 1,3-dimethoxybenzene by integrating the respective peaks in the gas chromatogram.

    • The ratio of the products will provide a quantitative measure of the relative reactivity of the two substrates towards electrophilic nitration, thereby reflecting the overall electronic effects of their substituents.

Visualizations

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) I Iodo (I) Ring_I Benzene Ring I->Ring_I Withdraws σ-electrons OCH3_I Methoxy (OCH3) OCH3_I->Ring_I Withdraws σ-electrons OCH3_R Methoxy (OCH3) Ring_R Benzene Ring OCH3_R->Ring_R Donates π-electrons

Caption: Dominant electronic effects in this compound.

synthesis_workflow start 2,3-Dimethoxyaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium iodination Iodination (Sandmeyer) (KI) diazonium->iodination workup Work-up & Purification iodination->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

competitive_nitration reactants This compound + 1,3-Dimethoxybenzene nitration Nitration (HNO3, Ac2O, 0 °C) reactants->nitration products Mixture of Nitrated Products nitration->products analysis GC-MS Analysis products->analysis result Relative Reaction Rates analysis->result

Caption: Experimental workflow for competitive nitration.

Conclusion

The electronic landscape of this compound is a finely balanced interplay of competing inductive and resonance effects from its three substituents. The two methoxy groups act as strong resonance donors, significantly increasing the electron density of the aromatic ring. This is partially counteracted by the inductive withdrawal of the electronegative oxygen and iodine atoms. The net result is an activated aromatic system. A thorough understanding of these electronic effects, supported by quantitative data and predictive spectroscopic analysis, is paramount for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and chemical industries. The provided experimental protocols offer a practical framework for the synthesis and electronic characterization of this important chemical entity.

Stability and Storage of 1-Iodo-2,3-dimethoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Iodo-2,3-dimethoxybenzene. The information herein is collated from safety data sheets of analogous compounds, principles of organic chemistry, and established guidelines for stability testing of chemical substances. This document is intended to serve as a valuable resource for laboratory personnel to ensure the integrity and longevity of this important chemical intermediate.

Chemical Stability Profile

This compound is a substituted aromatic iodide. Its stability is influenced by the presence of the iodo-substituent and the electron-donating methoxy groups on the benzene ring. While specific stability data for this compound is not extensively documented in publicly available literature, the stability of related aryl iodides and dimethoxybenzene isomers provides a strong indication of its general characteristics.

Key Stability Considerations:

  • Light Sensitivity: Aryl iodides are often susceptible to photodegradation. The carbon-iodine bond can be cleaved by UV or even visible light, leading to the formation of radical species and subsequent degradation products. Studies on dimethoxybenzene isomers have shown that they can undergo photodegradation, with reaction rates being significantly enhanced at air-ice interfaces compared to aqueous solutions.

  • Thermal Stability: The introduction of electron-donating groups like methoxy substituents can influence the thermal stability of benzene derivatives. While these groups can enhance resonance stability, they may also lead to thermal instability under certain conditions. The initial step in the thermal decomposition of dimethoxybenzenes is often the homolysis of the methoxy bond.

  • Oxidative Stability: Like many organic compounds, this compound is susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent degradation of the molecule. Oxidative degradation of iodinated aromatic compounds can involve deiodination and the formation of various by-products.

  • Hydrolytic Stability: While specific data on the hydrolytic stability of this compound is unavailable, the ether linkages of the methoxy groups are generally stable under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis could potentially occur over extended periods.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the quality and purity of this compound. The following recommendations are based on best practices for storing similar chemical compounds.

ParameterRecommendation
Temperature Store in a cool, dry place. Avoid exposure to excessive heat.
Light Store in a light-resistant container, such as an amber glass bottle, to protect from photodegradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Container Use a tightly sealed container to prevent exposure to moisture and air.
Incompatible Materials Keep away from strong oxidizing agents, acids, and bases.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for interpreting stability data. Based on the chemistry of related compounds, the following degradation pathways are plausible for this compound.

A This compound B Deiodination Product (2,3-dimethoxybenzene) A->B Photodegradation (Light) C Oxidation Products (e.g., quinones, phenols) A->C Oxidation (Air, Oxidizing Agents) D Hydrolysis Products (e.g., iodinated guaiacols) A->D Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

Stability-Indicating Assay Methods (SIAMs)

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. The development of a SIAM is crucial for assessing the stability of a chemical substance.

Forced Degradation Studies

Forced degradation (or stress testing) is the process of subjecting a compound to conditions more severe than accelerated stability testing to generate degradation products. This helps to establish the degradation pathways and to develop a stability-indicating analytical method.

General Protocol for Forced Degradation:

  • Acid and Base Hydrolysis:

    • Treat a solution of this compound with a suitable acid (e.g., 0.1 M HCl) and a suitable base (e.g., 0.1 M NaOH).

    • Heat the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Neutralize the solutions and analyze by a suitable analytical technique.

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature or slightly elevated temperature for a defined period.

    • Analyze the solution.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C) for a defined period.

    • Dissolve the sample in a suitable solvent and analyze.

  • Photodegradation:

    • Expose a solution or a solid sample of the compound to a light source according to ICH Q1B guidelines (see section 4.2).

    • Analyze the sample and a dark control.

Experimental Protocol: Photostability Testing (ICH Q1B)

The International Council for Harmonisation (ICH) guideline Q1B provides a standardized procedure for photostability testing.

Objective: To evaluate the intrinsic photostability characteristics of a new drug substance.

Procedure:

  • Light Source:

    • Option 1: An artificial daylight fluorescent lamp combined with a UV lamp to produce an output similar to the D65/ID65 emission standard.

    • Option 2: A xenon or metal halide lamp.

  • Exposure Levels:

    • The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2]

  • Sample Preparation:

    • For solid-state testing, a thin layer of the material is spread in a suitable container.

    • For solution-state testing, the compound is dissolved in a suitable inert solvent.

    • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

  • Analysis:

    • After exposure, the samples are analyzed using a validated stability-indicating method (e.g., HPLC-UV, LC-MS) to determine the extent of degradation and to identify any degradation products.

ParameterICH Q1B Recommended Condition
Overall Illumination Not less than 1.2 million lux hours
Near Ultraviolet Energy Not less than 200 watt-hours/square meter
Temperature Controlled to minimize the effects of localized temperature changes
Control Sample A dark control protected from light should be used.

Visualization of Workflows

Logical Workflow for a Stability Study

A Define Stability Protocol B Select Batches and Time Points A->B C Place Samples on Stability (Long-term, Accelerated, Intermediate) B->C D Pull Samples at Specified Time Points C->D E Perform Analytical Testing (SIAM) D->E F Data Analysis and Interpretation E->F G Establish Shelf-Life / Retest Period F->G

Caption: General workflow for conducting a chemical stability study.

Experimental Workflow for a Stability-Indicating Assay

cluster_0 Forced Degradation cluster_1 Method Development & Validation A Acid/Base Hydrolysis G Analyze Stressed Samples A->G B Oxidation B->G C Thermal Stress C->G D Photolysis (UV/Vis) D->G E Develop Separation Method (e.g., HPLC, UPLC) F Validate Method (ICH Q2) E->F I Finalized Stability-Indicating Method F->I H Confirm Peak Purity and Identify Degradants (e.g., LC-MS) G->H H->I

Caption: Workflow for developing a stability-indicating assay method.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its stability can be inferred from the behavior of structurally related compounds. It is crucial to protect this compound from light, heat, and incompatible materials. The implementation of a robust stability testing program, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential for ensuring its quality and for defining an appropriate shelf-life or retest period in a research or drug development setting. The protocols and workflows provided in this guide offer a solid framework for initiating such a program.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-iodo-2,3-dimethoxybenzene with various arylboronic acids. This reaction is fundamental in synthetic organic chemistry for creating carbon-carbon bonds, enabling the synthesis of complex biaryl molecules that are prevalent scaffolds in pharmaceutical compounds.[1] The protocols and data herein serve as a guide for laboratory execution, optimization, and troubleshooting.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[1] The reaction typically proceeds in the presence of a base and is known for its tolerance of a wide range of functional groups.[1][2] In the case of this compound, the electron-donating methoxy groups can influence the reaction's kinetics and overall yield. The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency, especially with sterically hindered or electronically rich substrates.[2][3][4]

The catalytic cycle, a well-established mechanism, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide, inserting itself into the carbon-iodine bond to form a palladium(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Experimental Data Summary

The following table summarizes various reaction conditions for the Suzuki coupling of this compound and similar electron-rich aryl iodides with a selection of arylboronic acids. These examples demonstrate the impact of different catalysts, bases, and solvents on the reaction outcome.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)851292
2This compound4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)100895
3This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)THF801688
4This compound3-Nitrophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O (8:1)901278
5This compoundNaphthalene-2-boronic acidPd/C (10% on carbon) (5)-K₂CO₃ (2.0)Isopropanol/H₂O (1:1)802485

Key Experimental Protocols

Protocol 1: General Purpose Suzuki Coupling using Pd(PPh₃)₄

This protocol details the coupling of this compound with phenylboronic acid using the common catalyst Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.0 mmol, 264 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 85 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,3-dimethoxybiphenyl.

Protocol 2: High-Yield Coupling using a Buchwald Ligand

This protocol is optimized for high yields using a modern palladium pre-catalyst system with a biarylphosphine ligand, suitable for electron-rich substrates.

Materials:

  • This compound (1.0 mmol, 264 mg)

  • 4-Methylphenylboronic acid (1.5 mmol, 204 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol, 531 mg)

  • 1,4-Dioxane (10 mL)

  • Deionized Water (2 mL)

Procedure:

  • In an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, SPhos ligand, this compound, 4-methylphenylboronic acid, and K₃PO₄.

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed deionized water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8 hours.

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Pour the contents into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo.

  • Purify the residue via silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the desired product, 2,3-dimethoxy-4'-methylbiphenyl.

Visualizations

Suzuki_Coupling_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Final Product Reactants 1. Weigh Reactants (Aryl Halide, Boronic Acid, Base) Vessel 2. Add to Reaction Vessel Reactants->Vessel Inert 3. Establish Inert Atmosphere (N₂ or Ar Purge) Vessel->Inert Solvents 4. Add Degassed Solvents Inert->Solvents Catalyst 5. Add Catalyst/Ligand Solvents->Catalyst Heating 6. Heat to Desired Temperature Catalyst->Heating Monitor 7. Monitor Progress (TLC/GC-MS) Heating->Monitor Quench 8. Cool and Quench Reaction Monitor->Quench Extract 9. Liquid-Liquid Extraction Quench->Extract Dry 10. Dry Organic Layer Extract->Dry Concentrate 11. Concentrate in Vacuo Dry->Concentrate Purify 12. Column Chromatography Concentrate->Purify Product 13. Pure Biaryl Product Purify->Product

Caption: A flowchart of the Suzuki coupling experimental workflow.

References

Application Notes and Protocols for the Heck Reaction of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This method is a cornerstone in modern organic synthesis for creating substituted alkenes, which are pivotal structural motifs in natural products, pharmaceuticals, and functional organic materials. This document provides detailed protocols for the Heck reaction of 1-iodo-2,3-dimethoxybenzene, an electron-rich aryl iodide, with representative alkenes such as styrene and n-butyl acrylate.

The presence of electron-donating methoxy groups on the aromatic ring can influence the reactivity of the aryl iodide. Generally, electron-rich aryl halides can be highly reactive in Heck coupling reactions. The protocols provided herein are based on established methodologies for structurally similar dimethoxy-substituted iodoarenes and can be adapted and optimized for specific research needs.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the Heck coupling of dimethoxy-iodobenzene derivatives, providing a basis for the experimental protocols.

ParameterConditionNotes
Aryl Halide This compound---
Alkene Styrene or n-Butyl Acrylate1.2-1.5 equivalents
Catalyst Palladium(II) acetate (Pd(OAc)₂)1-5 mol%
Ligand 1,3-Bis(diphenylphosphino)propane (dppp)2-10 mol%
Base Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)2-3 equivalents
Solvent N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)Anhydrous
Temperature 100-140 °CReaction temperature may require optimization.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion.
Additives Tetrabutylammonium bromide (TBAB)Can be used as a phase-transfer catalyst.[2]

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene

This protocol is adapted from a procedure for the synthesis of dimethoxy-distyryl benzene derivatives.[2][3]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (0.04 mmol, 4 mol%), potassium carbonate (3.5 mmol), and tetrabutylammonium bromide (2.0 mmol).

  • Add anhydrous N,N-dimethylacetamide (5 mL) to the flask.

  • Add styrene (1.5 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 140 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,3-dimethoxystilbene.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

This protocol is a general procedure for the Heck reaction of aryl iodides with acrylates.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol) and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

  • Add n-butyl acrylate (1.2 mmol) and triethylamine (2.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure cinnamate product.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex.

Heck_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-I(L2) B->C Ar-I D Alkene Coordination C->D E [Ar-Pd(II)-I(L2)(Alkene)] D->E Alkene F Migratory Insertion E->F G R-CH2-CH(Ar)-Pd(II)-I(L2) F->G H β-Hydride Elimination G->H I [H-Pd(II)-I(L2)] + Product H->I J Reductive Elimination I->J J->A Base Heck_Workflow Reactants 1. Combine Reactants (Aryl Halide, Alkene, Base) Catalyst 2. Add Catalyst System (Pd Source, Ligand) Reactants->Catalyst Solvent 3. Add Anhydrous Solvent Catalyst->Solvent Reaction 4. Heat under Inert Atmosphere Solvent->Reaction Workup 5. Aqueous Work-up Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Characterization Purification->Analysis

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting the Buchwald-Hartwig amination of 1-iodo-2,3-dimethoxybenzene. This reaction is a powerful tool for the synthesis of N-aryl-2,3-dimethoxyanilines, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for the palladium-catalyzed amination of aryl halides and have been adapted for this specific substrate.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl iodide, in this case, this compound, to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-(2,3-dimethoxyphenyl)amine product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound with various types of amines. Optimization of reaction parameters may be necessary for specific amine coupling partners.

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[3]

  • Anhydrous solvents are crucial for the success of the reaction. Solvents should be freshly distilled or obtained from a solvent purification system.

  • The choice of palladium precatalyst, ligand, and base can significantly impact the reaction outcome and should be selected based on the nature of the amine.

Protocol 1: General Procedure for the Amination with Primary and Secondary Aliphatic Amines

This protocol is suitable for a wide range of acyclic and cyclic aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Add this compound (1.0 mmol, 264.0 mg) to the mixture.

  • Add the aliphatic amine (1.2 mmol) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination with Anilines

This protocol is suitable for the coupling of various substituted anilines.

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • BINAP (1.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and BINAP (0.015 mmol, 9.3 mg).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous 1,4-dioxane (2 mL) via syringe.

  • Add this compound (1.0 mmol, 264.0 mg) and the aniline derivative (1.2 mmol).

  • Add cesium carbonate (1.5 mmol, 488.7 mg).

  • Stir the reaction mixture at 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of amines, based on data for structurally similar aryl iodides.[1]

Table 1: Amination with Primary Aliphatic Amines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
n-HexylaminePd(OAc)₂ / XPhosNaOtBuToluene10012-1885-95
CyclohexylaminePd(OAc)₂ / RuPhosNaOtBuToluene10012-1880-90
BenzylaminePd₂(dba)₃ / XantphosK₃PO₄1,4-Dioxane11018-2475-85

Table 2: Amination with Secondary Aliphatic Amines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1008-1290-98
PiperidinePd₂(dba)₃ / XPhosLHMDSTHF8010-1688-96
DiethylaminePd(OAc)₂ / DavePhosNaOtBuToluene10012-2470-80

Table 3: Amination with Anilines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane11018-2480-90
4-MethoxyanilinePd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane11018-2485-95
4-ChloroanilinePd(OAc)₂ / XPhosK₃PO₄Toluene11020-3070-80

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start reagents Combine Pd Precatalyst, Ligand, and Base in a flame-dried Schlenk tube start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert add_reactants Add this compound, Amine, and Anhydrous Solvent inert->add_reactants Under Inert Atmosphere heat Heat and Stir Reaction Mixture at Specified Temperature add_reactants->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion quench Quench Reaction (e.g., with water) cool->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Flash Column Chromatography) extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Pd(II)(Ar)I(L_n) Pd(II)(Ar)I(L_n) Pd(0)L_n->Pd(II)(Ar)I(L_n) Oxidative Addition (Ar-I) Pd(II)(Ar)(NHR'R'')(L_n) [Pd(II)(Ar)(NHR'R'')]I(L_n) Pd(II)(Ar)I(L_n)->Pd(II)(Ar)(NHR'R'')(L_n) Amine Coordination (R'R''NH) Pd(II)(Ar)(NR'R'')(L_n) Pd(II)(Ar)(NR'R'')(L_n) Pd(II)(Ar)(NHR'R'')(L_n)->Pd(II)(Ar)(NR'R'')(L_n) Deprotonation (Base) Pd(II)(Ar)(NR'R'')(L_n)->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 1-iodo-2,3-dimethoxybenzene, a versatile building block in organic synthesis. The resulting 2,3-dimethoxyphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active compounds and functional materials. This document covers four major cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig, providing quantitative data, detailed experimental procedures, and visual aids to facilitate laboratory application.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][3]

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These data are compiled from literature reports and provide a basis for comparison and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~95 (adapted)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10018~92 (adapted)
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9016~88 (adapted)

Yields are based on similar substrates and reaction conditions and may require optimization for this compound.

Table 2: Heck Coupling of this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF10012~85 (adapted)
2n-Butyl acrylatePd(OAc)₂ (1)-NaOAcNMP12024~90 (adapted)
3CyclohexenePdCl₂(PPh₃)₂ (2)-K₂CO₃DMA11018~75 (adapted)

Yields are based on similar substrates and reaction conditions and may require optimization for this compound.

Table 3: Sonogashira Coupling of this compound
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6~93 (adapted)
2TrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)i-Pr₂NHToluene608~95 (adapted)
31-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF5012~89 (adapted)

Yields are based on similar substrates and reaction conditions and may require optimization for this compound.

Table 4: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuToluene10016~91 (adapted)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024~87 (adapted)
3BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH9018~85 (adapted)

Yields are based on similar substrates and reaction conditions and may require optimization for this compound.

Experimental Protocols

The following are detailed, step-by-step protocols for performing the four key cross-coupling reactions with this compound. These protocols are based on established literature procedures and may require optimization for specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 2,3-dimethoxybiphenyl.

Materials:

  • This compound (1.0 mmol, 264 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Schlenk flask (25 mL)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of the inert gas, add Pd(PPh₃)₄.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,3-dimethoxybiphenyl.

Suzuki_Workflow reagents Combine Reactants: This compound Phenylboronic acid K₂CO₃ catalyst Add Catalyst: Pd(PPh₃)₄ reagents->catalyst Inert Atmosphere solvent Add Solvents: Toluene, EtOH, H₂O catalyst->solvent reaction Heat & Stir: 80 °C, 12 h solvent->reaction workup Workup: Aqueous extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2,3-Dimethoxybiphenyl purification->product Heck_Workflow reagents Combine Reactants: This compound Pd(OAc)₂, PPh₃ additions Add: DMF, Et₃N, Styrene reagents->additions Inert Atmosphere reaction Heat & Stir: 100 °C, 12 h additions->reaction workup Workup: Aqueous extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: (E)-1-(2,3-dimethoxyphenyl)- 2-phenylethene purification->product Sonogashira_Workflow reagents Combine Reactants: This compound Pd(PPh₃)₂Cl₂, CuI additions Add: THF, Et₃N, Phenylacetylene reagents->additions Inert Atmosphere reaction Stir at RT: 6 h additions->reaction workup Workup: Filtration & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 1,2-dimethoxy-3- (phenylethynyl)benzene purification->product Buchwald_Hartwig_Workflow reagents Combine in Glovebox: Pd₂(dba)₃, Xantphos, NaO-t-Bu additions Add Substrates: This compound Toluene, Morpholine reagents->additions Inert Atmosphere reaction Heat & Stir: 100 °C, 16 h additions->reaction workup Workup: Filtration reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4-(2,3-dimethoxyphenyl)morpholine purification->product NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression NFkB->Genes Inhibitor 2,3-Dimethoxyphenyl Derivative Inhibitor->IKK Inhibits

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,3-dimethoxybenzene is a versatile aromatic building block crucial for the synthesis of complex biaryl compounds. Biaryl scaffolds are privileged structures found in numerous pharmaceuticals, agrochemicals, and advanced materials. The dimethoxy substitution pattern on the phenyl ring offers unique electronic properties and conformational biases that are of significant interest in medicinal chemistry and drug design.

This document provides detailed protocols for the synthesis of biaryl compounds utilizing this compound via several common palladium-catalyzed cross-coupling reactions. These methodologies are foundational for constructing complex molecular architectures.

General Experimental Workflow

A typical cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the catalyst. The workflow from setup to product isolation is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) setup Assemble Glassware (Flame-dried, Inert Gas) prep_reagents->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup addition Add Reagents & Solvent setup->addition heating Heat & Stir (Monitor by TLC/GC-MS) addition->heating quench Quench Reaction & Extract heating->quench dry Dry & Concentrate Organic Layer quench->dry purify Purify Crude Product (Column Chromatography) dry->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for C-C bond formation, coupling an organohalide with an organoboron compound.[1] It is catalyzed by a palladium(0) complex and requires a base.[1] The reaction is known for its tolerance of a wide range of functional groups.[1]

Reaction Scheme: Suzuki Reaction Scheme

Catalytic Cycle

The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(I) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂(OR') pd_complex1->pd_complex2 Ligand Exchange pd_complex3 Ar-Pd(II)L₂(Ar') pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product Ar-Ar' pd_complex3->product aryl_halide Ar-I (this compound) aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_complex3

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Data Summary

The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. While direct comparative data is limited, these examples are based on protocols for structurally similar, electron-rich aryl iodides and demonstrate the versatility of the method.[2][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80~95
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100~92
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80~96
43-Cyanophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF70~88
Detailed Experimental Protocol

This protocol describes a typical Suzuki-Miyaura coupling reaction.[4]

  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl compound.

Kumada Coupling

The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organic halide and a Grignard reagent (organomagnesium).[5] It was one of the first catalytic methods for C-C bond formation and is particularly useful for synthesizing unsymmetrical biaryls from readily available Grignard reagents.[5]

Reaction Scheme: Kumada Reaction Scheme

Catalytic Cycle

The Kumada coupling mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination.

Kumada_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(I) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product aryl_halide Ar-I (this compound) aryl_halide->pd_complex1 grignard Ar'-MgBr grignard->pd_complex2

Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Experimental Data Summary

The Kumada coupling is highly effective for aryl iodides, often providing excellent yields.[6] The following table shows representative conditions. Functional groups sensitive to the highly basic Grignard reagent (e.g., esters, ketones, nitro groups) are generally not tolerated.[6][7]

EntryGrignard ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylmagnesium bromidePd(PPh₃)₄ (1)THF252~94
24-Tolylmagnesium bromideNi(dppp)Cl₂ (1)Diethyl Ether253~91
32-Thienylmagnesium bromidePdCl₂(dppf) (2)THF654~89
4Ethylmagnesium bromidePd(OAc)₂/SPhos (1/2)THF252~85
Detailed Experimental Protocol

This protocol must be performed under strictly anhydrous conditions due to the high reactivity of the Grignard reagent.

  • Catalyst Preparation : In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the palladium or nickel catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%).

  • Reagent Addition : Add anhydrous tetrahydrofuran (THF, 5 mL) followed by this compound (1.0 mmol, 1.0 eq).

  • Grignard Addition : Cool the flask to 0 °C in an ice bath. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 M solution in THF, 1.2 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction by TLC. For less reactive partners, the mixture may be gently heated to reflux (approx. 65 °C).

  • Work-up : Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction : Dilute with diethyl ether (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (15 mL) and then brine (15 mL).

  • Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography to yield the final biaryl product.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organic halide and an organozinc compound.[2] A key advantage of this reaction is the high functional group tolerance of organozinc reagents compared to Grignard reagents.[8]

Reaction Scheme: Negishi Reaction Scheme

Experimental Data Summary

The Negishi coupling is a powerful tool for constructing C-C bonds with a broad substrate scope.[9] The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent, or from an organic halide and activated zinc.

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1Phenylzinc chloridePd₂(dba)₃ (1)SPhos (2)THF60~93
2Ethylzinc bromidePd(P(t-Bu)₃)₂ (2)-NMP80~88
34-Acetylphenylzinc bromidePd(OAc)₂ (2)XPhos (4)Dioxane80~85
4(2-Furyl)zinc chloridePd(PPh₃)₄ (3)-THF65~90
Detailed Experimental Protocol

This protocol provides a general framework for a Negishi coupling reaction.[8]

  • Catalyst Preparation : In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in anhydrous THF (3 mL). Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

  • Reaction Setup : To the flask containing the catalyst, add this compound (1.0 mmol, 1.0 eq).

  • Organozinc Addition : Slowly add the organozinc reagent solution (e.g., Phenylzinc chloride, 0.5 M in THF, 1.2 mmol, 1.2 eq) to the reaction mixture at room temperature.

  • Reaction : Stir the reaction mixture at the required temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up : After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).

  • Extraction : Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Other Cross-Coupling Methodologies

Besides the reactions detailed above, this compound can be utilized in several other valuable cross-coupling reactions.

  • Stille Coupling : This reaction couples the aryl iodide with an organotin (stannane) reagent.[7] Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.[10] The mechanism involves oxidative addition, transmetalation, and reductive elimination.[7]

  • Sonogashira Coupling : This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

  • Heck Reaction : This reaction couples the aryl iodide with an alkene to form a substituted alkene, proceeding in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination : While not a biaryl synthesis, this important reaction couples the aryl iodide with an amine to form a C-N bond, producing substituted anilines.[6]

Representative Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

  • Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base : Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up : Dilute the reaction mixture with diethyl ether. Wash the organic solution with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography to yield the arylalkyne product.

References

Application of 1-Iodo-2,3-dimethoxybenzene in the Total Synthesis of (±)-Stepharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-iodo-2,3-dimethoxybenzene as a key building block in the total synthesis of the protoberberine alkaloid (±)-Stepharine. The presented methodology highlights the versatility of this iodinated aromatic compound in palladium-catalyzed cross-coupling reactions, forming the core structure of the natural product.

Introduction

This compound is a valuable synthetic intermediate, particularly in the construction of complex molecular architectures found in natural products. Its utility stems from the presence of an iodine atom, which readily participates in various cross-coupling reactions, and the dimethoxy-substituted phenyl ring, a common motif in numerous biologically active alkaloids. This application note focuses on its role in the total synthesis of (±)-Stepharine, a protoberberine alkaloid with potential pharmacological activities. The synthetic strategy commences with the preparation of this compound from commercially available (2,3-dimethoxyphenyl)boronic acid.[1]

Synthetic Strategy Overview

The total synthesis of (±)-Stepharine is achieved through a multi-step sequence that strategically utilizes this compound to construct a key biaryl linkage. The overall workflow involves the initial iodination of (2,3-dimethoxyphenyl)boronic acid to generate the key starting material. This is followed by a Suzuki coupling reaction to form a crucial C-C bond, setting the stage for subsequent cyclization and functional group manipulations to afford the final natural product.[1]

G cluster_0 Preparation of Key Intermediate cluster_1 Core Assembly and Cyclization cluster_2 Final Steps A (2,3-dimethoxyphenyl)boronic acid B this compound A->B Iodination C Aryl Boronate Ester B->C Borylation D Suzuki Coupling C->D E Amine Intermediate D->E Further Elaboration F Tetrahydroisoquinoline Core E->F Intramolecular Cyclization G Oxidative Dearomatization F->G H Diastereoselective Reduction G->H I (±)-Stepharine H->I

Caption: Synthetic workflow for the total synthesis of (±)-Stepharine.

Data Presentation

The following table summarizes the key quantitative data for the initial steps in the total synthesis of (±)-Stepharine, starting from the preparation of this compound.[1]

StepReactionStarting MaterialProductYield (%)
1Iodination(2,3-dimethoxyphenyl)boronic acidThis compound82
2BorylationThis compound2-(2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNot Reported
3Suzuki Coupling2-(2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a suitable aryl halideBiaryl Intermediate45

Experimental Protocols

Step 1: Synthesis of this compound[1]

Materials:

  • (2,3-dimethoxyphenyl)boronic acid

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Methanol (MeOH)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2,3-dimethoxyphenyl)boronic acid (1.0 equivalent) in methanol, add iodine (1.1 equivalents) and silver sulfate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Step 2: Synthesis of 2-(2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Dioxane

  • Argon atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.5 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents) in dioxane.

  • Degas the mixture and heat to 80 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, filter the reaction mixture.

  • Concentrate the filtrate to obtain the crude boronate ester, which can be used in the subsequent step without further purification.

Step 3: Suzuki Coupling for Biaryl Intermediate Synthesis[1]

Materials:

  • Crude 2-(2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • A suitable aryl halide (e.g., an aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene, or DMF)

Procedure:

  • To a solution of the crude boronate ester from the previous step and the appropriate aryl halide in the chosen solvent, add the palladium catalyst and the base.

  • Degas the reaction mixture and heat under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl intermediate.

G cluster_prep Starting Material Preparation cluster_synthesis Synthesis of this compound BoronicAcid (2,3-dimethoxyphenyl)boronic acid Mix Mix with I₂ and Ag₂SO₄ in MeOH BoronicAcid->Mix Stir Stir at RT for 12h Mix->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

The Versatile Role of 1-Iodo-2,3-dimethoxybenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Iodo-2,3-dimethoxybenzene is a key aromatic building block utilized in the synthesis of complex organic molecules, particularly as an intermediate for active pharmaceutical ingredients (APIs). Its utility stems from the presence of an iodine atom, which serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The strategic placement of the two methoxy groups influences the electronic properties and reactivity of the molecule. This document provides detailed application notes and experimental protocols for the use of this compound in several critical synthetic transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. A notable application is its potential role in the synthesis of intermediates for alkaloids like (-)-Galanthamine, a medication used to treat Alzheimer's disease.

Introduction

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Aryl iodides, such as this compound, are highly valued starting materials due to their reactivity in a multitude of coupling reactions. The dimethoxy substitution pattern on the benzene ring is a common motif in many biologically active compounds, making this reagent particularly relevant for drug discovery and process development. These application notes are designed for researchers, scientists, and drug development professionals, providing both theoretical background and practical, detailed protocols for the application of this versatile intermediate.

Key Applications in Pharmaceutical Synthesis

This compound is a precursor for a variety of molecular scaffolds. Its primary applications lie in palladium-catalyzed cross-coupling reactions that are foundational to modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

  • Heck Coupling: For the formation of substituted alkenes, leading to compounds like stilbenes and cinnamates.

  • Sonogashira Coupling: To introduce alkyne functionalities, creating precursors for various heterocyclic and complex natural product analogues.

  • Buchwald-Hartwig Amination: For the direct formation of arylamines, a critical class of compounds in drug molecules.

A significant, albeit indirect, application is in the synthesis of natural product-based drugs. For instance, derivatives of 2,3-dimethoxybenzaldehyde (which can be accessed from this compound) are precursors in some synthetic routes to (-)-Galanthamine , an acetylcholinesterase inhibitor. The core of Galanthamine can be constructed via an intramolecular Heck reaction of a suitably functionalized iodinated aromatic compound.

Experimental Protocols and Data

The following sections provide detailed protocols and representative data for the key reactions involving this compound. While some data is extrapolated from closely related analogues due to the specificity of available literature, the protocols are robust and serve as an excellent starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Reaction Principle: The reaction is catalyzed by a palladium(0) complex and proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')2 (Boronic Acid/Ester) + Base PdII_Biaryl Ar-Pd(II)L2-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R (Product) Heck_Workflow Start Start Reagents Combine this compound, Pd catalyst, ligand, and base in a dry flask under inert atmosphere. Start->Reagents Solvent Add degassed solvent (e.g., DMF, ACN). Reagents->Solvent Alkene Add alkene coupling partner. Solvent->Alkene Heat Heat reaction mixture (e.g., 80-120 °C). Alkene->Heat Monitor Monitor reaction progress (TLC, GC-MS). Heat->Monitor Workup Aqueous workup and extraction. Monitor->Workup Reaction Complete Purify Purify by column chromatography. Workup->Purify Product Obtain pure substituted alkene. Purify->Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd_Pd Ar-Pd(II)L2-I Pd0->OxAdd_Pd Ar-I RedElim_Pd Ar-C≡C-R OxAdd_Pd->RedElim_Pd Transmetalation with Cu-C≡C-R RedElim_Pd->Pd0 Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡C-R CuI->Cu_acetylide H-C≡C-R + Base Cu_acetylide->CuI Transmetalation to Pd(II) Buchwald_Hartwig_Flow Inputs Inputs: - this compound - Amine (R₂NH) - Pd Pre-catalyst - Ligand (e.g., XantPhos) - Strong Base (e.g., NaOtBu) Reaction Palladium-Catalyzed C-N Bond Formation Inputs->Reaction Mechanism Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination & Deprotonation 3. Reductive Elimination Reaction->Mechanism Mechanism Output Product: 2,3-Dimethoxyphenylamine Derivative Reaction->Output Galanthamine_Synthesis Galanthamine (-)-Galanthamine Core Tetracyclic Core Galanthamine->Core Final Functional Group Manipulations Heck_Substrate Heck Reaction Precursor (Iodinated Aryl Ether) Core->Heck_Substrate Intramolecular Heck Reaction Iodo_DMB This compound (or related derivative) Heck_Substrate->Iodo_DMB Coupling Cyclohexenol Chiral Cyclohexenol Derivative Heck_Substrate->Cyclohexenol Coupling

Application Notes and Protocols: Lithiation of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lithiation of 1-iodo-2,3-dimethoxybenzene is a powerful synthetic transformation that provides access to the versatile 2,3-dimethoxyphenyllithium intermediate. This organolithium reagent serves as a valuable precursor for the introduction of a wide array of functional groups onto the aromatic ring, making it a key strategy in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The iodine-lithium exchange reaction is typically rapid and proceeds with high efficiency at low temperatures, offering a clean and regioselective method for the formation of a C-Li bond. This document provides detailed application notes and experimental protocols for the successful lithiation of this compound and subsequent quenching with various electrophiles.

Overview of the Lithiation Reaction

The core of this methodology is the iodine-lithium exchange reaction, where an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), selectively replaces the iodine atom on the aromatic ring with a lithium atom. This reaction is generally conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. The resulting 2,3-dimethoxyphenyllithium is a potent nucleophile that can be trapped with a diverse range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

Factors Influencing the Reaction

Several factors can influence the success and outcome of the lithiation reaction:

  • Choice of Lithiating Agent: Both n-BuLi and t-BuLi are effective for iodine-lithium exchange. t-BuLi is a stronger base and can sometimes lead to faster exchange or be more effective for less reactive substrates. However, with aryl iodides, n-BuLi is often sufficient and more commonly used. A potential side reaction is the alkylation of the newly formed aryllithium by the butyl iodide byproduct. Using two equivalents of t-BuLi can mitigate this, as the second equivalent reacts with the t-butyl iodide formed.

  • Temperature: Low temperatures are crucial to prevent the decomposition of the organolithium reagent and to minimize side reactions, such as reaction with the solvent (e.g., THF) or undesired deprotonation events.

  • Solvent: Anhydrous ethereal solvents like THF and Et₂O are standard choices as they are relatively inert under the reaction conditions and effectively solvate the organolithium species. The choice of solvent can influence the reactivity of the organolithium reagent.

  • Reaction Time: The iodine-lithium exchange is typically a very fast reaction, often complete within minutes to an hour at low temperatures. Prolonged reaction times before the addition of an electrophile are generally not necessary and may increase the likelihood of side reactions.

Data Presentation

The following tables summarize the reaction conditions and yields for the lithiation of this compound and subsequent quenching with various electrophiles.

Table 1: Lithiation Conditions for this compound

Lithiating AgentSolventTemperature (°C)Time (min)
n-BuLi (1.1 eq)THF-7830-60
n-BuLi (1.1 eq)Et₂O-7860-120
t-BuLi (1.1 eq)THF-7815-30
t-BuLi (2.1 eq)THF/pentane-7815-30

Table 2: Quenching of 2,3-Dimethoxyphenyllithium with Various Electrophiles

ElectrophileReagentProductYield (%)
Carbonyl Compounds
Dimethylformamide (DMF)2,3-Dimethoxybenzaldehyde~85-95
Benzaldehyde(2,3-Dimethoxyphenyl)(phenyl)methanol~80-90
Acetone2-(2,3-Dimethoxyphenyl)propan-2-ol~80-90
Carbon DioxideCO₂ (gas or dry ice)2,3-Dimethoxybenzoic acid~75-85
Boronic EstersTrimethyl borate2,3-Dimethoxyphenylboronic acid~70-80
Alkyl HalidesMethyl iodide1,2,3-Trimethoxybenzene~60-70

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: General Procedure for the Lithiation of this compound and Trapping with an Electrophile

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (solution in hexanes) or tert-butyllithium (solution in pentane)

  • Electrophile (e.g., dimethylformamide, benzaldehyde, acetone, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF or Et₂O under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (n-BuLi or t-BuLi, 1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for the time indicated in Table 1 to ensure complete iodine-lithium exchange.

  • Slowly add the desired electrophile (1.2 eq) dropwise to the solution of 2,3-dimethoxyphenyllithium at -78 °C.

  • After the addition of the electrophile, continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quenching Quenching cluster_purification Purification A This compound C Cool to -78 °C A->C B Anhydrous Solvent (THF or Et2O) B->C D Add Organolithium Reagent (n-BuLi or t-BuLi) C->D E Stir at -78 °C D->E F Add Electrophile E->F G Warm to Room Temperature F->G H Aqueous Workup (NH4Cl) G->H I Extraction H->I J Drying and Concentration I->J K Purification (Chromatography/Recrystallization) J->K L Final Product K->L

Caption: Experimental workflow for the lithiation and quenching of this compound.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes cluster_intermediates Key Intermediate Factor1 Lithiating Agent (n-BuLi vs t-BuLi) Intermediate 2,3-Dimethoxyphenyllithium Stability Factor1->Intermediate affects reactivity Factor2 Temperature Factor2->Intermediate critical for stability Factor3 Solvent Factor3->Intermediate influences reactivity Factor4 Reaction Time Factor4->Intermediate impacts side reactions Outcome1 Yield of Desired Product Outcome2 Formation of Side Products Intermediate->Outcome1 Intermediate->Outcome2

Caption: Logical relationships influencing the lithiation of this compound.

The Strategic Role of 1-Iodo-2,3-dimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,3-dimethoxybenzene is a key aromatic building block in the field of medicinal chemistry. Its strategic importance lies in the combination of a reactive iodine atom and the 2,3-dimethoxy-substituted phenyl ring. The iodine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The 2,3-dimethoxyphenyl moiety is a recognized pharmacophore in numerous biologically active compounds, influencing their physicochemical properties and target-binding interactions. These application notes provide an overview of the utility of this compound, detailed protocols for its application in key synthetic transformations, and insights into the biological relevance of the molecules derived from it.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a precursor for the synthesis of novel therapeutic agents through carbon-carbon and carbon-heteroatom bond formation. The electron-donating nature of the two methoxy groups influences the reactivity of the aryl iodide in cross-coupling reactions. The resulting biaryl, styrenyl, and acetylenic derivatives are scaffolds for a diverse range of bioactive molecules.

Versatile Intermediate in Drug Discovery: The 2,3-dimethoxyphenyl structural motif is present in a variety of compounds with demonstrated biological activities. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the related dimethoxy- and trimethoxyphenyl groups are key components of numerous therapeutic agents. For instance, compounds bearing these moieties have shown potential as tubulin polymerization inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and agents targeting fibroblast growth factor receptors (FGFR). The ability to readily diversify the structure at the site of the iodine atom makes this compound a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize the reaction conditions for key palladium-catalyzed cross-coupling reactions. While this data is for structurally similar aryl iodides, it provides a strong starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl IodideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-2,4-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O10012>95
21-Iodo-2-methoxybenzene4-Methylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene100298
3Iodobenzene3-Pyridinylboronic acidPdCl₂(dppf) (3)K₂CO₃DMF801685

Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT95
2Iodobenzene1-HeptynePd(PPh₃)₄ (1.5)CuI (2)i-Pr₂NHBenzene7091
31-Iodo-2,4-dimethoxybenzeneEthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDMF6088

Table 3: Heck Reaction of Aryl Iodides with Alkenes

EntryAryl IodideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzeneMethyl acrylatePd(OAc)₂ (1)Et₃NCH₃CN8095
24-IodoanisoleStyrenePd/C (10%)K₂CO₃DMF12092
31-Iodo-2-methoxybenzenen-Butyl acrylatePd(PPh₃)₄ (2)NaOAcDMF10085

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions that can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling

This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Add this compound (1.0 mmol) and the degassed solvent (5 mL).

  • Add the amine base (2.0-3.0 mmol) and stir for 5 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Heck Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-4 mol%, optional but often beneficial)

  • Base (e.g., Et₃N, 2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or CH₃CN)

  • Sealed reaction tube or flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the palladium catalyst (0.01-0.02 mmol), and the phosphine ligand (if used).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (5 mL), the alkene (1.5 mmol), and the base (2.0 mmol).

  • Seal the vessel and heat the mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl Boronate Ar'-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal Activates RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArylIodide Ar-I (this compound) ArylIodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl CuI CuI CuI->Cu_Acetylide Base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental_Workflow start Start reagents Prepare Reagents (Aryl Iodide, Coupling Partner, Catalyst, Base, Solvent) start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Workup (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a wide array of complex organic molecules. The protocols and data presented herein, based on established methodologies for similar compounds, offer a solid foundation for researchers to explore the synthesis of novel derivatives. The prevalence of the dimethoxyphenyl motif in biologically active compounds underscores the potential of this scaffold in the development of new therapeutic agents. Careful optimization of reaction conditions will be key to unlocking the full synthetic potential of this important intermediate.

Application Notes and Protocols for the Stilling Coupling of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This method is widely employed in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to its tolerance of a wide array of functional groups, mild reaction conditions, and generally high yields.[2] The reaction couples an organostannane (organotin) compound with an organic halide or pseudohalide.[1] Organotin reagents are notable for their stability in the presence of air and moisture, making them relatively easy to handle, though their toxicity necessitates careful handling and disposal.[2]

This document provides a detailed experimental protocol for the Stille coupling of 1-iodo-2,3-dimethoxybenzene with various organostannanes. The resulting biaryl structures are of significant interest in medicinal chemistry and materials science.

Catalytic Cycle and Mechanism

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent exchanges its organic group with the iodide on the palladium center. This is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2]

Experimental Protocols

This section outlines the detailed methodology for the Stille coupling of this compound with two representative organostannanes: tributyl(phenyl)stannane and tributyl(vinyl)stannane.

Protocol 1: Synthesis of 2,3-Dimethoxybiphenyl

This protocol describes the coupling of this compound with tributyl(phenyl)stannane to yield 2,3-dimethoxybiphenyl.

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed toluene

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous and degassed toluene (10 mL).

  • Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.

  • Stir the reaction mixture at this temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. The tributyltin iodide byproduct can be challenging to remove; washing the organic layer with a saturated aqueous solution of potassium fluoride (KF) can aid in its removal.

Protocol 2: Synthesis of 1-Vinyl-2,3-dimethoxybenzene

This protocol details the coupling of this compound with tributyl(vinyl)stannane.

Materials:

  • This compound

  • Tributyl(vinyl)tin

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous and degassed DMF (5 mL).

  • Add tributyl(vinyl)tin (1.2 mmol, 1.2 equiv).

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%).

  • Add Triphenylarsine (0.08 mmol, 8 mol%).

  • Add Copper(I) iodide (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 60 °C for 8-16 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of KF and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the Stille coupling of this compound with different organostannanes. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents and may require optimization.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp. (°C)Time (h)ProductExpected Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11012-242,3-Dimethoxybiphenyl70-90
2Tributyl(vinyl)tinPd₂(dba)₃ (2)AsPh₃ (8)CuI (10)DMF608-161-Vinyl-2,3-dimethoxybenzene65-85
3Tributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂ (3)-CuI (5)DMF80122-(2,3-Dimethoxyphenyl)thiophene70-88
4Tributyl(4-methoxyphenyl)stannanePd(PPh₃)₄ (5)--Toluene110182,3,4'-Trimethoxybiphenyl75-92

Mandatory Visualization

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Iodide, Organostannane, Catalyst, Ligand, and Solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert heating Heat to Reaction Temperature inert->heating Proceed to Reaction monitoring Monitor Progress (TLC/GC) heating->monitoring quench Cool and Quench Reaction monitoring->quench Upon Completion filtration Filter to Remove Catalyst quench->filtration extraction Aqueous Work-up and Extraction filtration->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: Experimental workflow for the Stille cross-coupling reaction.

Stille_Catalytic_Cycle pd0 Pd(0)L_n pd2_oxidative R¹-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetalation R¹-Pd(II)L_n-R² pd2_oxidative->pd2_transmetalation Transmetalation (R²-SnR₃) pd2_transmetalation->pd0 Reductive Elimination product R¹-R² pd2_transmetalation->product

Caption: The catalytic cycle of the Stille coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 1-Iodo-2,3-dimethoxybenzene. This electron-rich and sterically hindered substrate can present unique difficulties, often resulting in low product yields. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: I am observing very low to no conversion of my this compound. What are the primary factors to investigate?

A1: Low or no conversion in this specific Suzuki coupling is often linked to the challenging nature of the substrate. This compound is both electron-rich and has a sterically demanding ortho-methoxy group. Here are the most likely causes and troubleshooting steps:

  • Inefficient Oxidative Addition: The electron-donating methoxy groups can make the carbon-iodine bond less susceptible to oxidative addition by the palladium catalyst.

    • Troubleshooting: Employ a more electron-rich and bulky phosphine ligand, such as a Buchwald biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition.

  • Catalyst Deactivation: The palladium catalyst may not be in its active Pd(0) state or could be deactivated during the reaction.

    • Troubleshooting: If using a Pd(II) precatalyst, ensure your conditions facilitate its reduction to Pd(0). Ensure rigorous exclusion of oxygen from your reaction, as oxygen can lead to catalyst decomposition and the formation of unwanted side products like homocoupled boronic acids.[1] Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Suboptimal Base Selection: The choice of base is critical for the transmetalation step. For sterically hindered substrates, a stronger base is often required.

    • Troubleshooting: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in promoting the transmetalation of sterically hindered boronic acids.

Q2: My main side product appears to be the dehalogenated starting material (1,2-dimethoxybenzene). How can I minimize this?

A2: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction, especially with electron-rich aryl halides.[2]

  • Potential Cause: The palladium hydride species responsible for dehalogenation can form from various sources, including amine bases or alcoholic solvents.[2]

  • Troubleshooting Steps:

    • Choice of Base: Avoid using amine-based bases if dehalogenation is a significant issue.

    • Solvent System: If using an alcohol as a co-solvent, consider switching to a different solvent system, such as dioxane/water or toluene/water.

    • Strictly Anaerobic Conditions: Ensure your reaction is completely free of oxygen, as this can contribute to pathways that lead to dehalogenation.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue.

  • Potential Cause: This side reaction is often promoted by the presence of oxygen and can occur if there are Pd(II) species in the reaction mixture without aryl/vinyl/alkyl ligands.[1]

  • Troubleshooting Steps:

    • Thorough Degassing: As with other side reactions, meticulous degassing of all reagents and solvents is crucial.

    • Stoichiometry: Ensure the correct stoichiometry of your reactants. In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.

Data Presentation: Optimizing Reaction Conditions

While specific comparative data for the Suzuki coupling of this compound is limited in the literature, the following table provides data for the structurally similar and also challenging substrate, 1-Iodo-2,3,4-trimethoxybenzene, coupled with various arylboronic acids. This data serves as a valuable guide for selecting initial reaction conditions for your experiments.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/Ethanol/H₂O (3:1:1)851289
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (5:1)1001292
34-Fluorophenylboronic acidXPhos Pd G3 (2)-Cs₂CO₃Toluene/H₂O (4:1)1101095
43,5-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane/H₂O (3:1)851485
52-Methylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene1101678

Data adapted from protocols for the Suzuki coupling of 1-Iodo-2,3,4-trimethoxybenzene.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid, based on optimized conditions for structurally similar substrates.

Materials and Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., XPhos Pd G3)

  • Base (e.g., Potassium Phosphate, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., a 5:1 mixture of 1,4-Dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction for troubleshooting and conceptual understanding.

Troubleshooting_Low_Yield start Low Yield in Suzuki Coupling of This compound check_conversion Is there low or no conversion of starting material? start->check_conversion check_side_products Are major side products observed? check_conversion->check_side_products No catalyst_ligand Optimize Catalyst and Ligand: - Use bulky, electron-rich ligands  (e.g., XPhos, SPhos) - Use a pre-formed Pd(0) catalyst or  a robust precatalyst (e.g., G3) check_conversion->catalyst_ligand Yes dehalogenation Dehalogenation Product Observed check_side_products->dehalogenation Yes homocoupling Homocoupling Product Observed check_side_products->homocoupling Yes base Optimize Base: - Use a stronger base  (e.g., K₃PO₄, Cs₂CO₃) catalyst_ligand->base temp_solvent Optimize Reaction Conditions: - Increase temperature - Screen different solvents  (e.g., Dioxane, Toluene) base->temp_solvent dehalogenation_solution Minimize Dehalogenation: - Avoid amine bases - Use non-alcoholic solvents - Ensure strict anaerobic conditions dehalogenation->dehalogenation_solution homocoupling_solution Minimize Homocoupling: - Thoroughly degas all reagents - Check stoichiometry - Consider slow addition of boronic acid homocoupling->homocoupling_solution

Caption: Troubleshooting workflow for low yield in the Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂(R²) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-I (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base_reagent Base (e.g., K₃PO₄) base_reagent->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Iodination of 1,2-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of 1,2-dimethoxybenzene (veratrole).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Conversion to 4-Iodo-1,2-dimethoxybenzene

Question: My reaction shows a very low yield or no formation of the desired iodo-veratrole product. What are the potential causes and how can I resolve this?

Answer:

Low or no conversion in the iodination of 1,2-dimethoxybenzene is a common issue that can stem from several factors related to reagents and reaction conditions.

  • Insufficient Electrophile Generation: Elemental iodine (I₂) is generally not reactive enough to directly iodinate an aromatic ring.[1] An oxidizing agent is required to generate a more potent electrophilic iodine species ("I⁺").[1][2]

    • Troubleshooting:

      • Verify Oxidant Activity: If using a system like I₂/H₂O₂, ensure your hydrogen peroxide is not expired and is of the correct concentration.[3]

      • Ensure Proper Activation: For methods using N-Iodosuccinimide (NIS), a catalytic amount of a strong acid, such as trifluoroacetic acid, may be necessary to enhance the electrophilicity of the iodine source.[3][4]

  • Incorrect Stoichiometry: The molar ratio of substrate to iodinating agent is crucial. Unlike other dimethoxybenzene isomers that can be efficiently iodinated using a 1:0.5 molar ratio of substrate to I₂ (with H₂O₂), 1,2-dimethoxybenzene requires a whole molar equivalent of I₂ for effective conversion.[5][6]

    • Troubleshooting: Adjust the molar ratio of 1,2-dimethoxybenzene to I₂ to at least 1:1 when using an I₂/oxidant system.

  • Low Reaction Temperature: While some iodination reactions can proceed at room temperature, gentle heating might be required to initiate the reaction and achieve a reasonable rate.[3]

    • Troubleshooting: Carefully increase the reaction temperature (e.g., to 45 °C) and monitor the progress by Thin Layer Chromatography (TLC).[6] Avoid excessive heat, which could promote side reactions.

Issue 2: Formation of Multiple Products and Low Purity

Question: My final product is a mixture containing the starting material, the desired mono-iodinated product, and other impurities. How can I improve the selectivity and purity?

Answer:

The formation of multiple products typically points to either incomplete reaction or the occurrence of side reactions, such as di-iodination.

  • Di-iodination: The primary side product in this reaction is often the di-iodinated species, 4,5-diiodo-1,2-dimethoxybenzene.[7]

    • Troubleshooting:

      • Control Stoichiometry: Use a strict 1:1 molar ratio of the substrate to the iodinating agent. Adding the iodinating agent portion-wise can help maintain its low concentration, reducing the likelihood of a second iodination event.[3]

      • Monitor Reaction Time: Use TLC to track the consumption of the starting material. Stop the reaction as soon as the 1,2-dimethoxybenzene is consumed to prevent the over-iodination of the desired product.[3]

  • Sub-optimal Reagents or Conditions: The choice of iodinating system can significantly impact selectivity.

    • Troubleshooting: Consider using alternative iodinating reagents. For instance, N-iodosuccinimide (NIS) with a catalytic acid or systems involving trichloroisocyanuric acid have been reported for mild and efficient iodination.[4][8] These may offer different selectivity profiles compared to harsher reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the iodination of 1,2-dimethoxybenzene?

A1: The most common side reaction is poly-iodination, specifically the formation of 4,5-diiodo-1,2-dimethoxybenzene.[7] The methoxy groups are activating and ortho-, para-directing, making the positions adjacent to the first iodine substituent susceptible to a second electrophilic attack.

Q2: Why is an oxidizing agent or catalyst necessary for this reaction?

A2: Elemental iodine (I₂) is the least reactive halogen and is not a sufficiently strong electrophile to react with most aromatic compounds directly.[1] An oxidizing agent (e.g., H₂O₂, nitric acid) or a Lewis acid catalyst is required to generate a more powerful electrophilic iodine species, often represented as I⁺, which can then be attacked by the electron-rich aromatic ring.[1][2]

Q3: How can I effectively purify the 4-iodo-1,2-dimethoxybenzene product?

A3: Purification can be achieved through several standard laboratory techniques. After quenching the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate to remove excess iodine) and extraction, the crude product can be purified by:

  • Column Chromatography: This is a highly effective method for separating the mono-iodinated product from the starting material and any di-iodinated byproducts.[1][9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can yield a high-purity crystalline product.[10]

Q4: What is the expected regioselectivity for the iodination of 1,2-dimethoxybenzene?

A4: The two methoxy groups are activating and ortho-, para-directing. The position para to one methoxy group and meta to the other (C4 position) is the most sterically accessible and electronically favorable site for electrophilic attack. Therefore, the major product is overwhelmingly 4-iodo-1,2-dimethoxybenzene.

Data Presentation

Table 1: Iodination of Dimethoxybenzene Derivatives with I₂/30% aq. H₂O₂ System

EntrySubstrateMolar Ratio (Substrate:I₂:H₂O₂)Time (h)Conversion (%)Yield (%)Reference
11,2-Dimethoxybenzene1 : 0.5 : 0.676544[5]
21,2-Dimethoxybenzene1 : 1 : 0.678260[5]
31,3-Dimethoxybenzene1 : 0.5 : 0.659278[5]

Data from Pavlinac et al., Acta Chim. Slov. 2008, 55, 841–849.[5]

Table 2: Product Distribution in the Iodination of 1,2-Dimethoxybenzene

ProductProduction Rate Ratio (%)
4-Iodo-1,2-dimethoxybenzene (mono-iodized)98.9
4,5-Diiodo-1,2-dimethoxybenzene (di-iodized)1.1

Data from patent EP1837324B1, indicating high selectivity for the mono-iodized product under specific flow reactor conditions.[7]

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and a Catalytic Acid

This protocol is adapted from procedures for activated aromatic compounds.[1][4]

  • Preparation: To a solution of 1,2-dimethoxybenzene (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).

  • Initiation: Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 15-60 minutes).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-iodo-1,2-dimethoxybenzene.

Visualizations

Caption: Mechanism of Electrophilic Iodination of 1,2-Dimethoxybenzene.

Troubleshooting_Workflow cluster_conversion Troubleshooting: Conversion cluster_purity Troubleshooting: Purity Start Reaction Start Check_Conversion Low / No Conversion? Start->Check_Conversion Check_Purity Multiple Products? Check_Conversion->Check_Purity No Check_Stoichiometry Verify Stoichiometry (Substrate:I₂ ratio ≥ 1:1) Check_Conversion->Check_Stoichiometry Yes Success Successful Product Isolation Check_Purity->Success No Control_Stoichiometry Use Strict 1:1 Stoichiometry (Portion-wise addition) Check_Purity->Control_Stoichiometry Yes Check_Activation Check Oxidant / Catalyst Activity Check_Stoichiometry->Check_Activation Increase_Temp Increase Temperature Carefully Check_Activation->Increase_Temp Increase_Temp->Start Re-run Experiment Monitor_Time Monitor with TLC & Stop Promptly Control_Stoichiometry->Monitor_Time Monitor_Time->Start Re-run Experiment

Caption: Troubleshooting Workflow for Iodination of 1,2-Dimethoxybenzene.

References

Technical Support Center: Purification of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Iodo-2,3-dimethoxybenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound and how do they influence the purification strategy?

A1: The two primary starting materials are 2,3-dimethoxybenzene and 2,3-dimethoxyaniline.

  • From 2,3-dimethoxybenzene (Veratrole): Direct iodination of 2,3-dimethoxybenzene is a common method. The primary impurities to consider are unreacted starting material and di-iodinated byproducts. The purification strategy will focus on separating the mono-iodinated product from these structurally similar compounds.

  • From 2,3-dimethoxyaniline: This route typically involves a Sandmeyer reaction. Impurities may include residual starting material, diazonium salt byproducts, and potentially other halogenated or phenolic compounds depending on the reaction conditions. The workup for this reaction is crucial to remove inorganic salts and colored impurities before chromatographic purification.

Q2: My crude this compound is a dark oil after synthesis. What causes the color and how can I remove it?

A2: The dark color is often due to the presence of residual iodine or colored byproducts from the reaction. A standard workup procedure involving a wash with a reducing agent is typically effective.

  • Workup Procedure: After the reaction, the mixture should be quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] This will reduce any remaining iodine (I₂) to colorless iodide ions (I⁻). Subsequent washes with a saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities.[2]

Q3: How can I effectively monitor the progress of the purification process?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[1]

  • Visualization: Since this compound is an aromatic compound, it can often be visualized under UV light (254 nm).[3][4] Additionally, staining with iodine vapor is an effective method for visualizing organic compounds on a TLC plate.[3][4][5]

  • Mobile Phase Selection: A good starting point for a mobile phase system for TLC analysis is a mixture of hexane and ethyl acetate. The ideal solvent system should provide good separation between the desired product and any impurities, with the Rf value of this compound ideally between 0.2 and 0.4.

Q4: What is the best method to remove di-iodinated byproducts from my desired mono-iodinated product?

A4: Column chromatography is the most effective method for separating mono- and di-iodinated products due to their polarity difference.[2][6] Di-iodinated compounds are typically less polar than their mono-iodinated counterparts and will therefore elute first from a normal-phase silica gel column. Careful selection of the eluent and proper column packing are critical for achieving good separation.

Q5: Can I purify this compound by recrystallization?

A5: Since this compound is described as a colorless oil, recrystallization is generally not a suitable primary purification method.[7] However, if your crude product solidifies upon standing or at low temperatures, recrystallization could be attempted. The choice of solvent is critical and would require screening. Common solvent systems for aromatic compounds include ethanol-water, or mixtures of a non-polar solvent (like hexane or heptane) with a slightly more polar solvent (like ethyl acetate or acetone).[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Poor separation of product and impurities. Inappropriate mobile phase composition.Optimize the mobile phase using TLC. Test different ratios of hexane and ethyl acetate. If separation is still poor, consider trying a different solvent system (e.g., dichloromethane/hexane).
Column was poorly packed, leading to channeling.Repack the column carefully, ensuring a uniform and compact bed of silica gel.
Product elutes too quickly with impurities. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of spots on TLC. The sample is too concentrated.Dilute the sample before loading it onto the TLC plate.
The compound may be acidic or basic.Add a small amount of acetic acid or triethylamine to the mobile phase to improve the peak shape.
General Purification Troubleshooting
Problem Possible Cause Solution
Low yield after purification. Product loss during extraction and washing steps.Ensure proper phase separation during extractions. Minimize the number of washing steps if possible without compromising purity.
Incomplete elution from the chromatography column.After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted.
Presence of starting material in the final product. Incomplete reaction.Monitor the reaction progress by TLC to ensure full conversion of the starting material.
Co-elution with the product during chromatography.Optimize the mobile phase for better separation. A shallower gradient or isocratic elution with the optimal solvent mixture may be necessary.
Product appears unstable and decomposes upon storage. Exposure to light or air.Store the purified this compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Storage at low temperatures (2-8°C) is also recommended.[2]

Quantitative Data

The following tables summarize key quantitative data relevant to the purification of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 25245-33-4[7]
Molecular Weight 264.06 g/mol [7]
Appearance Colorless oil[7]
Purity (Typical) 95%[7]

Table 2: Product Distribution in Iodination of Dimethoxybenzene Isomers

Starting MaterialMono-iodinated ProductDi-iodinated ProductRatio (Mono:Di)Reference
1,3-dimethoxybenzene4-iodo-1,3-dimethoxybenzene4,6-diiodo-1,3-dimethoxybenzene98.4 : 1.6[2]
1,2-dimethoxybenzene4-iodo-1,2-dimethoxybenzene4,5-diiodo-1,2-dimethoxybenzene98.9 : 1.1[2]
1,4-dimethoxybenzene3-iodo-1,4-dimethoxybenzene3,6-diiodo-1,4-dimethoxybenzene94.1 : 5.9[2]

Note: The data in Table 2 illustrates the typical selectivity of iodination reactions on dimethoxybenzene isomers, highlighting the potential for di-iodinated byproduct formation.

Experimental Protocols

Protocol 1: General Workup Procedure for Iodination Reactions
  • Quenching: Upon completion of the reaction (as monitored by TLC), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake well until the color of iodine disappears.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove acidic impurities.[2]

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane-rich hexane/ethyl acetate mixture).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen mobile phase (e.g., a gradient of 0% to 10% ethyl acetate in hexane).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_reaction Crude Product cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product cluster_troubleshooting Troubleshooting Crude Crude this compound (with impurities) Quench Quench with Na2S2O3 Crude->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate TLC_analysis TLC Analysis Dry_Concentrate->TLC_analysis Column_Chromatography Column Chromatography TLC_analysis->Column_Chromatography Select Eluent Pure_Product Pure this compound Column_Chromatography->Pure_Product Impure_Fractions Impure Fractions? Column_Chromatography->Impure_Fractions Impure_Fractions->TLC_analysis Re-optimize

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution_yield Yield Troubleshooting cluster_solution_purity Purity Troubleshooting Start Purification Issue Identified Is_Low_Yield Low Yield? Start->Is_Low_Yield Is_Impure Product Impure? Start->Is_Impure Is_Low_Yield->Is_Impure No Check_Workup Review Workup Procedure Is_Low_Yield->Check_Workup Yes Optimize_TLC Optimize TLC Conditions Is_Impure->Optimize_TLC Yes Check_Elution Check Column Elution Check_Workup->Check_Elution Resolved Issue Resolved Check_Workup->Resolved Check_Elution->Resolved Adjust_Column Adjust Column Parameters Optimize_TLC->Adjust_Column Check_Reaction Verify Reaction Completion Adjust_Column->Check_Reaction Check_Reaction->Resolved

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling with 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-iodo-2,3-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate arise from its electronic and steric properties. The two methoxy groups are electron-donating, which can make the oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl halides. Additionally, the ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst and the subsequent steps in the catalytic cycle. Careful selection of the catalyst system, particularly the ligand, is crucial to overcome these challenges.

Q2: Which type of palladium catalyst is generally most effective for this substrate?

A2: For sterically hindered and electron-rich aryl iodides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are typically the most effective.[1] These ligands promote the crucial oxidative addition and reductive elimination steps, which can be slow with more traditional catalysts like Pd(PPh₃)₄.[1]

Q3: How important is the choice of base and solvent for this reaction?

A3: The choice of base and solvent is critical for the success of the Suzuki coupling. A base is required to activate the boronic acid for transmetalation.[2] For this substrate, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The solvent influences the solubility of the reactants and the catalyst, as well as the reaction temperature. Aprotic solvents like toluene, 1,4-dioxane, and dimethylformamide (DMF) are frequently employed, sometimes with the addition of water to aid in the dissolution of the base.[3]

Q4: Can I use 1-bromo-2,3-dimethoxybenzene instead of the iodo-analogue?

A4: While aryl bromides are also viable substrates for Suzuki couplings, the carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond. Consequently, this compound will generally undergo oxidative addition more readily than its bromo-counterpart, often allowing for milder reaction conditions. If you are using the bromo-analogue, you may need to employ a more active catalyst system and potentially higher temperatures to achieve a good yield.

Troubleshooting Guide

Problem: Low or no yield of the desired biaryl product.

  • Possible Cause 1: Ineffective Catalyst System.

    • Solution: For this sterically hindered and electron-rich substrate, a standard catalyst like Pd(PPh₃)₄ may not be sufficiently active.[3] Consider switching to a more robust catalyst system. Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts combined with bulky, electron-rich phosphine ligands such as SPhos or XPhos have shown high efficacy in similar systems.[1][3] N-heterocyclic carbene (NHC) based catalysts are also an excellent alternative.[4]

  • Possible Cause 2: Inappropriate Base.

    • Solution: The base may not be strong enough or sufficiently soluble to effectively activate the boronic acid. While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly with challenging substrates.[3] The physical form of the base can also matter; using finely powdered, anhydrous base can improve reaction rates.

  • Possible Cause 3: Oxygen Contamination.

    • Solution: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Ensure that all solvents are thoroughly degassed prior to use and that the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by bubbling the inert gas through the solvent for an extended period or by using a freeze-pump-thaw technique.

Problem: Significant formation of side products.

  • Possible Cause 1: Homocoupling of the boronic acid.

    • Solution: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can help to minimize this. Using the correct stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) is also important.

  • Possible Cause 2: Dehalogenation of the starting material.

    • Solution: The replacement of the iodine atom with a hydrogen atom can occur, leading to the formation of 1,2-dimethoxybenzene. This side reaction can sometimes be mitigated by using a milder base or by lowering the reaction temperature.

  • Possible Cause 3: Protodeboronation of the boronic acid.

    • Solution: The boronic acid can be converted back to the corresponding arene, particularly if it is electron-rich or heteroaromatic. This is often exacerbated by the presence of water and a strong base. Using anhydrous conditions or switching to a boronate ester (e.g., a pinacol ester) can sometimes reduce the extent of this side reaction.

Catalyst System Performance Comparison

While specific data for this compound is limited in the literature, the following table summarizes the performance of various catalyst systems for the Suzuki coupling of the closely related and structurally similar substrate, 1-iodo-2,3,4-trimethoxybenzene, with a range of arylboronic acids. This data provides a valuable starting point for catalyst selection and reaction optimization.[3]

EntryArylboronic AcidCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801292
24-Methoxyphenylboronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃1,4-Dioxane100895
34-Formylphenylboronic acidPdCl₂(dppf) (3)K₃PO₄DMF901088
43-Nitrophenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/H₂O (3:1)851485
52-Methylphenylboronic acidPd(OAc)₂ (2) + XPhos (4)K₂CO₃Toluene1101678

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

This protocol is a generalized starting point and may require optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂, 2-5 mol%)

  • Ligand (if using a Pd(II) source, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water (if required for the solvent system)

Procedure:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Troubleshooting Workflow

Suzuki_Troubleshooting start Low or No Product check_catalyst Is the catalyst system appropriate for a hindered, electron-rich substrate? start->check_catalyst check_base Is the base strong enough and sufficiently soluble? check_catalyst->check_base Yes solution_catalyst Switch to Pd(OAc)2/SPhos or XPhos, or an NHC-Pd catalyst. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (temp, time) optimized? check_base->check_conditions Yes solution_base Use a stronger base (K3PO4, Cs2CO3) or ensure it is finely powdered. check_base->solution_base No check_purity Are starting materials pure and solvent degassed? check_conditions->check_purity Yes solution_conditions Increase temperature and/or reaction time. check_conditions->solution_conditions No side_products Significant Side Products Observed check_purity->side_products Yes solution_purity Purify starting materials and rigorously degas solvents. check_purity->solution_purity No homocoupling Homocoupling of Boronic Acid? side_products->homocoupling dehalogenation Dehalogenation of Aryl Iodide? homocoupling->dehalogenation No solution_homocoupling Ensure inert atmosphere; check stoichiometry. homocoupling->solution_homocoupling Yes protodeboronation Protodeboronation of Boronic Acid? dehalogenation->protodeboronation No solution_dehalogenation Use milder base or lower temperature. dehalogenation->solution_dehalogenation Yes solution_protodeboronation Use anhydrous conditions or a boronate ester. protodeboronation->solution_protodeboronation Yes

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

References

Technical Support Center: Cross-Coupling Reactions with 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in cross-coupling reactions involving 1-iodo-2,3-dimethoxybenzene, with a specific focus on preventing the formation of the undesired homo-coupled byproduct, 2,2',3,3'-tetramethoxybiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem in my reaction with this compound?

A1: Homo-coupling is a significant side reaction where two molecules of your aryl halide starting material (this compound) react with each other to form a symmetrical biaryl, in this case, 2,2',3,3'-tetramethoxybiphenyl. This is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a structurally similar impurity that can be challenging to separate during purification.

Q2: What are the primary causes of homo-coupling in palladium-catalyzed cross-coupling reactions?

A2: The leading causes of homo-coupling are the presence of oxygen and/or palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction pathway that leads to the dimerization of the aryl halide. Using a Pd(II) precatalyst without ensuring its complete and rapid reduction to the active Pd(0) state can also promote this unwanted side reaction.

Q3: How does the electronic nature of this compound affect homo-coupling?

A3: this compound is an electron-rich aryl iodide due to the presence of two electron-donating methoxy groups. This can influence the rate of oxidative addition to the palladium catalyst. While facilitating the desired cross-coupling, these electronic properties can also, under suboptimal conditions, make the substrate more susceptible to side reactions like homo-coupling.

Q4: Are there general strategies I can apply across different types of cross-coupling reactions to minimize homo-coupling?

A4: Yes, several key strategies are broadly applicable:

  • Rigorous Exclusion of Oxygen: Degassing your solvents and reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical.

  • Choice of Palladium Source: Using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), as it eliminates the need for an in-situ reduction step that can be a source of Pd(II)-mediated homo-coupling.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homo-coupling.

  • Reaction Conditions: Optimizing parameters such as temperature, base, and solvent can significantly impact the selectivity of the reaction.

Troubleshooting Guides

This section provides specific troubleshooting advice for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound.

Issue: Significant Formation of 2,2',3,3'-Tetramethoxybiphenyl

Below is a troubleshooting workflow to diagnose and resolve issues with homo-coupling.

G start High Homo-Coupling Detected degas Verify Rigorous Degassing (Solvents & Reaction Mixture) start->degas First Step pd_source Evaluate Palladium Source degas->pd_source If problem persists ligand Optimize Ligand pd_source->ligand If using Pd(II) or issue continues base_solvent Screen Base & Solvent ligand->base_solvent If still high temp Adjust Temperature base_solvent->temp Fine-tuning success Homo-Coupling Minimized temp->success Resolution

Caption: Troubleshooting workflow for minimizing homo-coupling.

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
High levels of 2,2',3,3'-tetramethoxybiphenyl Presence of oxygen in the reaction.Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas for an extended period. Assemble the reaction under a positive pressure of argon or nitrogen.
Inefficient reduction of Pd(II) precatalyst.Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a reducing agent or ensuring the reaction conditions promote efficient in-situ reduction.
Suboptimal ligand choice.For electron-rich substrates like this compound, bulky and electron-donating ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway.
Inappropriate base or solvent.The choice of base and solvent is critical and often interdependent. A weaker base may be beneficial in some cases. Screen different solvent systems to ensure optimal solubility of all components and facilitate the desired reaction pathway.
High reaction temperature.While heat can increase the reaction rate, excessively high temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound, along with comparative data on the impact of reaction conditions on homo-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron reagents.

Experimental Workflow:

G prep Preparation of Reagents setup Reaction Setup under Inert Gas prep->setup reaction Reaction at Elevated Temperature setup->reaction workup Aqueous Workup reaction->workup purify Purification (e.g., Chromatography) workup->purify product Desired Biaryl Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Optimized Protocol to Minimize Homo-Coupling:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Data for Suzuki Coupling Conditions:

Catalyst SystemBaseSolventTemp (°C)Cross-Coupling Yield (%)Homo-Coupling Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100~75~15-20
Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 >90 <5
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O90~85~10

Note: Yields are approximate and can vary based on the specific boronic acid partner and reaction scale.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between this compound and a terminal alkyne. A common side reaction is the homo-coupling of the alkyne (Glaser coupling), which can be minimized.

Logical Relationship for Minimizing Alkyne Homo-Coupling:

G start High Alkyne Dimer copper_free Consider Copper-Free Conditions start->copper_free slow_addition Slow Addition of Alkyne start->slow_addition success Minimized Alkyne Dimer copper_free->success Effective base_choice Optimize Amine Base slow_addition->base_choice If still problematic temp_control Lower Reaction Temperature base_choice->temp_control Fine-tuning temp_control->success Resolution

Caption: Strategy for reducing alkyne homo-coupling in Sonogashira reactions.

Optimized Protocol (Copper-Free):

  • Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry reaction vessel.

  • Solvent and Alkyne Addition: Add degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1 equiv.) dropwise over a period of time.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. Purify by column chromatography.

Comparative Data for Sonogashira Coupling Conditions:

Catalyst SystemCo-catalystBaseTemp (°C)Cross-Coupling Yield (%)Alkyne Homo-Coupling (%)
PdCl₂(PPh₃)₂CuIEt₃N60~70~20-25
Pd(PPh₃)₄ None Cs₂CO₃ RT to 40 >85 <5
Pd(OAc)₂ / XPhosNoneK₃PO₄50~80~10

Note: Yields are approximate and can vary based on the specific alkyne and reaction scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from this compound.

Experimental Workflow:

G reagents Combine Aryl Iodide, Amine, Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Precatalyst and Ligand inert->catalyst heat Heat Reaction Mixture catalyst->heat quench Quench and Extract heat->quench purify Purify Product quench->purify product Desired Arylamine purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Optimized Protocol:

  • Preparation: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky, electron-rich ligand (e.g., XPhos, 2-4 mol%) to a reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up and Purification: After completion, cool to room temperature, dilute with ether, and filter through celite. Concentrate the filtrate and purify by flash chromatography.

Comparative Data for Buchwald-Hartwig Amination Conditions:

Palladium SourceLigandBaseTemp (°C)Cross-Coupling Yield (%)Homo-Coupling Yield (%)
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃100~60-70~10-15
Pd₂(dba)₃ XPhos NaOtBu 100 >90 <2
Pd(OAc)₂RuPhosK₃PO₄110~80~5-10

Note: Yields are approximate and can vary based on the specific amine coupling partner and reaction scale.

challenges in the scale-up synthesis of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 1-Iodo-2,3-dimethoxybenzene. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound at an industrial scale?

A1: While several methods exist for iodinating aromatic compounds, the most common and regioselective route for large-scale synthesis of this compound is the ortho-lithiation of 1,2-dimethoxybenzene (veratrole) followed by quenching with an iodine source. An alternative, though often lower-yielding and less selective, is the direct electrophilic iodination of 2,3-dimethoxyphenol or a related activated derivative.

Q2: What are the primary safety concerns when scaling up this synthesis, particularly when using the lithiation route?

A2: The primary safety concern is the handling of n-butyllithium (n-BuLi), which is a pyrophoric reagent that ignites spontaneously on contact with air.[1] Meticulous protection from the atmosphere during preparation, handling, and storage is essential for its safe and successful use.[1] On a large scale, the quenching of n-BuLi is highly exothermic and can produce flammable butane gas, requiring robust temperature control and proper ventilation.[2]

Q3: How can I minimize the formation of di-iodinated byproducts during the reaction?

A3: Di-iodination can be minimized by precise control of stoichiometry, ensuring that no more than one equivalent of the iodinating agent is used. Slow addition of the iodinating agent to the lithiated intermediate at a controlled low temperature can also help improve selectivity. Running the reaction to a high conversion of the starting material without over-iodination is a key challenge.

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can stem from several factors. Incomplete lithiation due to inaccurate titration of n-BuLi or presence of moisture is a common issue. Degradation of the organolithium intermediate before the addition of iodine can also occur. Additionally, suboptimal work-up procedures can lead to product loss. It is crucial to ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.[1]

Q5: What is the most effective method for purifying this compound on a large scale?

A5: While column chromatography is effective at the lab scale, it is often not practical for large quantities.[3] For multi-kilogram scale, the preferred method of purification is vacuum distillation, provided the product is thermally stable and has a sufficiently different boiling point from impurities.[3] Recrystallization from a suitable solvent system is another viable option if the product is a solid at room temperature.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Inaccurate concentration of n-BuLi solution.Titrate the n-BuLi solution before each use to determine the exact molarity.
Presence of moisture in reagents or glassware.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.
Degradation of the organolithium intermediate.Maintain a low reaction temperature (typically below 0°C) throughout the lithiation and before quenching.
Formation of Multiple Products (Isomers) Incorrect starting material or reaction conditions for direct iodination.For regioselective synthesis, use the ortho-lithiation of 1,2-dimethoxybenzene.
Side reactions due to high temperatures.Maintain strict temperature control during the addition of reagents.
Incomplete Reaction Insufficient equivalents of n-BuLi or iodinating agent.Re-verify calculations and ensure accurate reagent dispensing.
Poor mixing in the reactor.Ensure adequate agitation, especially in viscous reaction mixtures.
Difficult Purification Product and starting material have similar properties.Optimize reaction conditions to drive the reaction to completion. For purification, consider fractional vacuum distillation.[3]
Formation of azeotropes or emulsions during work-up.Perform a solvent screen for extraction to find a system that minimizes emulsion formation. Brine washes can help break up emulsions.[3]

Experimental Protocols

Protocol 1: Ortho-lithiation of 1,2-Dimethoxybenzene and Iodination
  • Reaction Setup : A multi-neck, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel is assembled and flame-dried. The reactor is then cooled under a stream of dry nitrogen.

  • Charging Reagents : The reactor is charged with anhydrous tetrahydrofuran (THF) and 1,2-dimethoxybenzene (1.0 equivalent). The solution is cooled to -10°C.

  • Lithiation : A solution of n-butyllithium in hexanes (1.05 equivalents) is added dropwise via the addition funnel, maintaining the internal temperature below 0°C. The mixture is stirred for 2 hours at this temperature.

  • Iodination : A solution of iodine (1.1 equivalents) in anhydrous THF is added slowly, ensuring the temperature does not exceed 0°C. The reaction is stirred for an additional 1 hour.

  • Work-up : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C) for LithiationTemperature (°C) for IodinationYield (%)Purity (%) by GC
-10-108598
008297
10107594
25 (Room Temp)25 (Room Temp)6088

Visualizations

SynthesisWorkflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Reactor Setup and Inerting charge Charge 1,2-Dimethoxybenzene and Anhydrous THF prep->charge cool1 Cool to -10°C charge->cool1 lithiation Add n-BuLi (1.05 eq) Maintain T < 0°C cool1->lithiation iodination Add Iodine (1.1 eq) in THF Maintain T < 0°C lithiation->iodination quench Quench with Na2S2O3 (aq) iodination->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Troubleshooting Troubleshooting Low Yield start Low Yield Observed check_nBuLi Is n-BuLi concentration known? start->check_nBuLi titrate Titrate n-BuLi before use check_nBuLi->titrate No check_moisture Were anhydrous conditions maintained? check_nBuLi->check_moisture Yes titrate->check_moisture dry_glassware Flame-dry glassware Use anhydrous solvents check_moisture->dry_glassware No check_temp Was reaction temperature controlled? check_moisture->check_temp Yes dry_glassware->check_temp improve_cooling Improve reactor cooling Slow down reagent addition check_temp->improve_cooling No success Yield Improved check_temp->success Yes improve_cooling->success

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Improving Regioselectivity in the Iodination of 1,2-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective iodination of 1,2-dimethoxybenzene (veratrole). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the iodination of 1,2-dimethoxybenzene?

The primary challenge is controlling the regioselectivity of the reaction. 1,2-Dimethoxybenzene is an electron-rich aromatic compound, making it highly activated towards electrophilic aromatic substitution.[1] This high reactivity can lead to a mixture of products, including mono- and di-iodinated isomers. The main goal is typically to selectively synthesize 4-iodo-1,2-dimethoxybenzene, but over-iodination to 4,5-diiodo-1,2-dimethoxybenzene is a common side reaction.[2]

Q2: Which positions on the 1,2-dimethoxybenzene ring are most reactive?

The methoxy groups are ortho-, para-directing activators. In 1,2-dimethoxybenzene, the positions para to the methoxy groups (positions 4 and 5) are the most activated and sterically accessible for electrophilic substitution. Therefore, iodination predominantly occurs at the 4-position to yield 4-iodo-1,2-dimethoxybenzene. However, due to the high activation of the ring, a second iodination can occur at the 5-position.

Q3: What are the common methods for iodinating 1,2-dimethoxybenzene?

Common methods involve the use of an electrophilic iodine source. These include:

  • N-Iodosuccinimide (NIS) , often in a polar aprotic solvent like acetonitrile. This method is generally mild and can offer good regioselectivity.[3]

  • Molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃). These "green" methods are attractive but may require careful optimization to control selectivity.[4][5]

  • Iodine monochloride (ICl) , which is a potent electrophilic iodinating agent but can be less selective.

Q4: How can I improve the regioselectivity towards mono-iodination?

Several factors can be adjusted to favor mono-iodination:

  • Stoichiometry: Carefully controlling the stoichiometry of the iodinating agent is crucial. Using a slight excess or a 1:1 molar ratio of the iodinating agent to 1,2-dimethoxybenzene is recommended to minimize di-iodination.[2]

  • Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity by reducing the likelihood of a second iodination event.

  • Reaction Time: Monitoring the reaction progress closely (e.g., by TLC or GC) and stopping it once the starting material is consumed can prevent the formation of di-iodinated products.

  • Choice of Reagent and Solvent: Milder reagents like NIS in acetonitrile have been shown to provide high selectivity for mono-iodination.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Possible CauseRecommended Solution(s)
Degraded N-Iodosuccinimide (NIS) NIS is light-sensitive and can decompose over time, appearing as an orange or brown powder due to the formation of molecular iodine. Use fresh, white to pale-yellow NIS. If necessary, purify the NIS by washing a solution of it with sodium thiosulfate to remove I₂.[6][7]
Insufficient Activation For less reactive substrates, an acid catalyst might be needed with NIS. However, 1,2-dimethoxybenzene is highly activated, and an acid catalyst may lead to over-iodination. Ensure your reaction conditions are appropriate for this specific substrate.
Incorrect Reaction Temperature If the reaction is too slow, consider a moderate increase in temperature (e.g., refluxing in acetonitrile for the NIS method).[3] However, be aware that higher temperatures can decrease regioselectivity.
Impure Starting Material Ensure your 1,2-dimethoxybenzene is pure and dry, as impurities can interfere with the reaction.

Issue 2: Poor Regioselectivity (High percentage of di-iodinated product)

Possible CauseRecommended Solution(s)
Excess Iodinating Agent Use a precise 1:1 or slightly less than 1 molar equivalent of the iodinating agent relative to 1,2-dimethoxybenzene.[2]
High Reaction Temperature Run the reaction at a lower temperature (e.g., room temperature or below) to slow down the reaction rate and favor mono-substitution.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further iodination of the desired product.
Highly Activating Conditions Avoid strong acid catalysts if possible, as they can significantly increase the reaction rate and lead to over-iodination.

Issue 3: Difficulty in Product Purification

Possible CauseRecommended Solution(s)
Presence of Unreacted Iodine During workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove any remaining iodine.[8]
Similar Polarity of Products and Byproducts If the desired mono-iodinated product, the di-iodinated byproduct, and the starting material have similar polarities, separation by column chromatography may be challenging. Use a long column with a shallow solvent gradient for better separation.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, purification by column chromatography followed by removal of the solvent under reduced pressure is the recommended method.[2]

Data Presentation

Table 1: Comparison of Different Iodination Methods for 1,2-Dimethoxybenzene

MethodIodinating AgentSolventTemp. (°C)Time (h)Mono-iodide Yield (%)Di-iodide (%)Reference
Method AN-Iodosuccinimide (NIS)Acetonitrile821885 (crude)Not Reported[3]
Method B"Active Iodinating Agent"AcetonitrileNot ReportedNot Reported90.11.6[2]
Method CI₂ / 30% aq. H₂O₂None (SFRC*)451882 (conversion)Not Reported[4][5]

*SFRC: Solvent-Free Reaction Conditions

Experimental Protocols

Method A: Iodination using N-Iodosuccinimide (NIS) in Acetonitrile [3]

This method provides a high yield of the mono-iodinated product with good regioselectivity.

Materials:

  • 1,2-Dimethoxybenzene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethoxybenzene (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to isolate the pure 4-iodo-1,2-dimethoxybenzene.

Method C (General Procedure): Iodination using Iodine and Hydrogen Peroxide [8]

This method represents a greener alternative to traditional iodination methods.

Materials:

  • 1,2-Dimethoxybenzene

  • Iodine (I₂)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • tert-Butyl methyl ether (t-BuOMe) or other suitable extraction solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add 1,2-dimethoxybenzene (1.0 eq) and finely powdered iodine (1.0 eq).

  • Add 30% aqueous hydrogen peroxide (1.0 eq) to the mixture.

  • Stir the reaction mixture vigorously at 45 °C for 18 hours.

  • After cooling, extract the product with tert-butyl methyl ether.

  • Wash the organic phase with an aqueous solution of sodium thiosulfate to quench unreacted iodine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude reaction mixture by ¹H NMR and/or GC-MS to determine conversion and product distribution. Further purification can be achieved by column chromatography.

Visualizations

Electrophilic Aromatic Iodination Mechanism

Caption: General mechanism of electrophilic aromatic iodination of 1,2-dimethoxybenzene.

Experimental Workflow for NIS Iodination

G start Start reactants 1. Mix 1,2-Dimethoxybenzene, NIS, and Acetonitrile start->reactants reaction 2. Heat to Reflux (82°C) for 18 hours reactants->reaction workup 3. Cool and Concentrate reaction->workup extraction 4. Dissolve in Organic Solvent & Wash with Na₂S₂O₃ workup->extraction drying 5. Dry and Concentrate extraction->drying purification 6. Column Chromatography drying->purification product Pure 4-Iodo-1,2-dimethoxybenzene purification->product

Caption: Experimental workflow for the iodination of 1,2-dimethoxybenzene using NIS.

References

deiodination of 1-Iodo-2,3-dimethoxybenzene as a side reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 1-iodo-2,3-dimethoxybenzene in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding the common side reaction of deiodination, which leads to the formation of 2,3-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is deiodination, and why is it a common issue with this compound?

A1: Deiodination (or hydrodeiodination) is a side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, yielding 2,3-dimethoxybenzene. This is particularly prevalent with this compound because the two electron-donating methoxy groups (-OCH₃) enrich the benzene ring with electron density. This increased electron density can make the molecule more susceptible to certain side reactions within the catalytic cycle of common cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q2: I am observing a significant byproduct with a mass corresponding to 2,3-dimethoxybenzene in my palladium-catalyzed cross-coupling reaction. What is the likely cause?

A2: The formation of 2,3-dimethoxybenzene is a classic sign of a deiodination side reaction. This typically occurs via one of several mechanistic pathways, which can be promoted by your reaction conditions. Key causes include:

  • Formation of Palladium Hydride Species: A common pathway involves the formation of a palladium hydride (Pd-H) intermediate. This can react with your aryl iodide, ultimately leading to the reductive cleavage of the C-I bond and its replacement with a C-H bond.

  • Protonolysis of Organometallic Intermediates: In some cases, an intermediate organopalladium or other organometallic species can be quenched by a proton source in the reaction mixture (e.g., water, alcohol solvents, or even the amine in a Buchwald-Hartwig reaction) before the desired coupling can occur.

  • Reaction with Base or Solvent: Certain bases and solvents can act as hydride donors, facilitating the reduction of the aryl iodide.

Q3: How can I minimize or prevent the deiodination of this compound?

A3: Minimizing deiodination involves carefully optimizing your reaction conditions to favor the desired cross-coupling pathway over the reductive side reaction. Key parameters to adjust include:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands tend to accelerate the rate of reductive elimination (the final product-forming step) which can outcompete the deiodination pathway.

  • Base Selection: Choose your base carefully. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over very strong bases like sodium tert-butoxide (NaOtBu), especially if a proton source is present.

  • Solvent Choice: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. Avoid protic solvents like alcohols (methanol, ethanol) which can be a source of protons or hydrides.

  • Reagent Purity: Ensure all reagents, especially solvents and bases, are dry and of high purity. Water can be a significant contributor to this side reaction.

  • Temperature and Reaction Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can help minimize the occurrence of side reactions.

Q4: How can I analytically confirm and quantify the amount of 2,3-dimethoxybenzene in my reaction mixture?

A4: The most common methods for confirming and quantifying the deiodinated byproduct are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS: This is an excellent method for both identifying and quantifying the byproduct. 2,3-dimethoxybenzene is more volatile than the iodinated starting material and will have a shorter retention time. The mass spectrometer will confirm its identity by its molecular ion peak.

  • HPLC: A reverse-phase HPLC method can effectively separate the more polar 2,3-dimethoxybenzene from the less polar this compound. Quantification can be achieved using a UV detector and calibration with a known standard.[1]

Troubleshooting Guide

This section addresses specific issues encountered during cross-coupling reactions with this compound.

Issue 1: High Levels of Deiodination (>15%) in Suzuki-Miyaura Coupling

If you observe significant formation of 2,3-dimethoxybenzene during a Suzuki coupling, consult the following table for recommended actions. The data presented is illustrative, based on general principles for electron-rich aryl halides, to demonstrate the expected impact of changing reaction parameters.

Table 1: Illustrative Troubleshooting for Suzuki Coupling Deiodination

ParameterSub-Optimal Condition% Deiodination (Hypothetical)Recommended ActionExpected Outcome
Ligand PPh₃25%Switch to a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.Reduce deiodination to <5%
Base NaOtBu30%Use a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.Reduce deiodination to <10%
Solvent Dioxane/Methanol (4:1)40%Use an anhydrous, aprotic solvent system like Toluene or Dioxane/Water (e.g., 5:1).Significantly reduce proton sources.
Water Content "Wet" Solvent>20%Use freshly distilled or commercially available anhydrous solvents.Minimize protonolysis of intermediates.
Issue 2: Deiodination in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is also susceptible to hydrodehalogenation, which can compete with the desired C-N bond formation.[2]

Table 2: Illustrative Troubleshooting for Buchwald-Hartwig Amination Deiodination

ParameterSub-Optimal Condition% Deiodination (Hypothetical)Recommended ActionExpected Outcome
Ligand BINAP15%Switch to a more specialized ligand like a Josiphos-type or a Buchwald biarylphosphine ligand (e.g., RuPhos).Enhance C-N coupling rate, reducing side reaction.
Base LiHMDS20%Switch to NaOtBu or K₃PO₄. The choice is highly substrate-dependent.Better balance of amine deprotonation vs. side reactions.
Amine Primary, unhindered10%No change needed, but ensure it is not used in large excess.N/A

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, base, arylboronic acid, and this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (start with 80-90 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Quantifying Deiodination by HPLC

This hypothetical reverse-phase HPLC method can be used as a starting point for separating and quantifying this compound and the 2,3-dimethoxybenzene byproduct.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of pure this compound and 2,3-dimethoxybenzene in acetonitrile. Create a mixed standard and a calibration curve by serial dilution.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and the sample. 2,3-dimethoxybenzene will have a shorter retention time than the more nonpolar this compound. Calculate the concentration based on the peak areas and the calibration curve.

Visual Guides

Troubleshooting Workflow for Deiodination

The following diagram outlines a logical workflow for addressing the deiodination side reaction.

G start Deiodination Observed in Reaction? check_ligand Is the ligand bulky and electron-rich (e.g., SPhos)? start->check_ligand Yes change_ligand ACTION: Switch to a bulky biaryl phosphine ligand. check_ligand->change_ligand No check_base Is the base excessively strong (e.g., NaOtBu)? check_ligand->check_base Yes end_ok Problem Resolved change_ligand->end_ok change_base ACTION: Switch to a weaker base (e.g., K3PO4, Cs2CO3). check_base->change_base Yes check_solvent Is a protic solvent (e.g., alcohol) being used? check_base->check_solvent No change_base->end_ok change_solvent ACTION: Use anhydrous, aprotic solvents (e.g., Toluene). check_solvent->change_solvent Yes continue_issue Issue Persists check_solvent->continue_issue No change_solvent->end_ok

Caption: A step-by-step troubleshooting workflow for diagnosing and resolving deiodination.

Competing Reaction Pathways

This diagram illustrates the competition between the desired cross-coupling reaction and the undesired deiodination pathway.

G start Ar-I + Pd(0)L2 oxidative_add Oxidative Addition start->oxidative_add intermediate L2(Ar)Pd(II)-I oxidative_add->intermediate transmetal Transmetalation (with R-M) intermediate->transmetal Desired Pathway side_reaction Side Reaction (e.g., from [H] source) intermediate->side_reaction Undesired Pathway desired_inter L2(Ar)Pd(II)-R transmetal->desired_inter red_elim Reductive Elimination desired_inter->red_elim product Desired Product (Ar-R) red_elim->product product->start Regenerates Pd(0)L2 deiodinated Deiodinated Product (Ar-H) side_reaction->deiodinated deiodinated->start Regenerates Pd(0)L2

Caption: Competing catalytic cycles for cross-coupling versus deiodination.

References

Technical Support Center: Troubleshooting Sonogash-ira Coupling with Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with sterically hindered aryl iodides. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with a sterically hindered aryl iodide failing or resulting in a low yield?

A1: Steric hindrance around the aryl iodide's reaction site can significantly impede the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1] The bulky substituents make it difficult for the palladium catalyst to access the carbon-iodine bond, leading to slow or incomplete reactions.[1]

Q2: What is the role of the copper co-catalyst, and can I run the reaction without it?

A2: The copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and facilitates the transmetalation step with the palladium complex, thereby increasing the reaction rate.[2] However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] Yes, copper-free Sonogashira reactions are possible and often preferred to avoid this side reaction, especially when the desired cross-coupling is slow due to steric hindrance.[1][3]

Q3: How does the choice of palladium catalyst and ligand impact the reaction with hindered substrates?

A3: For sterically demanding substrates, the ligand choice is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][4] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl iodides.[1] Using air-stable palladium precatalysts that readily generate the active catalyst in situ can also be particularly effective for challenging couplings.[1]

Q4: What is the general reactivity trend for aryl halides in Sonogashira coupling?

A4: The reactivity of the aryl halide is a crucial factor. The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[2][3] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[3] Aryl chlorides are the least reactive and typically require specialized, highly active catalyst systems.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of sterically hindered aryl iodides.

Problem 1: Low or No Conversion of the Aryl Iodide
Possible CauseTroubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming or may have decomposed. Ensure your palladium source and phosphine ligands are fresh and not oxidized.[1] Consider using a more robust, air-stable precatalyst.[1]
Insufficiently Reactive Conditions Sterically hindered substrates often require more forcing conditions to overcome the activation energy barrier.[1] Gradually increase the reaction temperature.[5] If the reaction is still sluggish, consider switching to a higher-boiling solvent like DMF or dioxane, but be mindful of potential side reactions at elevated temperatures.[5][6]
Inappropriate Ligand The ligand may not be suitable for the sterically demanding substrate. Screen a panel of bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos.[3][7] These ligands can accelerate the rate-limiting oxidative addition step.[3]
Suboptimal Base or Solvent The base may not be strong enough or may be sterically hindering the reaction.[3] Common amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are often effective.[3] The solvent must dissolve all reaction components.[8] Nonpolar solvents like toluene can sometimes minimize steric hindrance.[8]
Poor Quality Reagents Ensure the aryl iodide and alkyne are pure and free from impurities that could poison the catalyst.[3] The copper(I) iodide should be fresh, as it can degrade over time.[3]
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible CauseTroubleshooting Steps
Slow Cross-Coupling Reaction When the desired Sonogashira coupling is slow due to steric hindrance, the competing Glaser coupling can become the dominant pathway.[1] Address the slow cross-coupling using the steps outlined in Problem 1.
High Copper(I) Concentration While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway.[1] Try reducing the loading of the Cu(I) co-catalyst.
Presence of Oxygen Oxygen promotes the formation of alkyne homocoupling products.[2] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen).[3]
Inherent Reactivity of the Alkyne Some terminal alkynes are naturally more prone to homocoupling. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][3]

Experimental Protocols

General Procedure for Copper-Palladium Catalyzed Sonogashira Coupling of a Sterically Hindered Aryl Iodide
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the sterically hindered aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (1-5 mol%), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add an anhydrous, degassed solvent (e.g., THF, toluene, or DMF) via syringe, followed by an amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the substrate reactivity). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

General Procedure for Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Iodide
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl iodide (1.0 equiv), the palladium precatalyst (e.g., a Pd-NHC complex or a palladacycle, 1-3 mol%), and a magnetic stir bar.[1]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv) and the terminal alkyne (1.2 equiv).[1]

  • Reaction: Stir the mixture at the desired temperature. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup, Extraction, Drying, and Purification: Follow the same steps as described in the copper-catalyzed procedure.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of a Sterically Hindered Aryl Iodide.

EntryPalladium SourceLigandCo-catalystBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄PPh₃CuITEATHF65Low
2Pd₂(dba)₃P(t-Bu)₃CuIDIPAToluene80Moderate
3Pd(OAc)₂SPhosNoneCs₂CO₃Dioxane100High
4PEPPSI-iPrNHCNoneK₃PO₄Toluene110Excellent[9]

Note: Yields are generalized and will vary depending on the specific substrates.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction with Sterically Hindered Aryl Iodide check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are the Reaction Conditions Sufficiently Forcing? check_catalyst->check_conditions Yes optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, XPhos) Use an Air-Stable Precatalyst check_catalyst->optimize_catalyst No check_side_reactions Is Glaser Homocoupling a Major Side Product? check_conditions->check_side_reactions Yes increase_temp Increase Reaction Temperature Switch to a Higher-Boiling Solvent (e.g., DMF, Dioxane) check_conditions->increase_temp No go_copper_free Switch to a Copper-Free Protocol Reduce CuI Loading Ensure Anaerobic Conditions check_side_reactions->go_copper_free Yes end Improved Yield check_side_reactions->end No optimize_catalyst->check_conditions optimize_base_solvent Optimize Base and Solvent (e.g., Stronger Base, Nonpolar Solvent) increase_temp->optimize_base_solvent optimize_base_solvent->check_side_reactions go_copper_free->end

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions with sterically hindered aryl iodides.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)-I(Lₙ) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Cu-C≡CR PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR(Lₙ) Transmetal->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 - Ar-C≡CR CuI CuI Alkyne_Deprot Alkyne Deprotonation CuI->Alkyne_Deprot + H-C≡CR + Base Cu_Acetylide Cu-C≡CR Alkyne_Deprot->Cu_Acetylide Cu_Acetylide->Transmetal

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

References

Validation & Comparative

Comparative Guide to GC-MS Analysis of 1-Iodo-2,3-dimethoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, rigorous analysis of reaction products is paramount to ensure purity, optimize reaction conditions, and confirm structural assignments. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for the reaction products of 1-Iodo-2,3-dimethoxybenzene, focusing on its conversion to 1,2,3-trimethoxybenzene. We further compare this with an alternative synthetic route to highlight differences in product profiles and analytical considerations.

Comparison of Synthetic Routes and Product Analysis

The conversion of this compound to 1,2,3-trimethoxybenzene is a key transformation. Here, we compare a typical nucleophilic aromatic substitution (SNAAr) reaction with an alternative method, the iodination of 1,2-dimethoxybenzene, which can also yield iodinated precursors to polysubstituted methoxybenzenes.

Table 1: Comparison of Synthetic Methodologies for Methoxy-substituted Benzenes

FeatureMethod A: Methoxylation of this compound Method B: Iodination of 1,2-dimethoxybenzene
Reaction Type Nucleophilic Aromatic Substitution (SNAAr)Electrophilic Aromatic Substitution
Primary Product 1,2,3-Trimethoxybenzene4-Iodo-1,2-dimethoxybenzene
Potential Byproducts Unreacted starting material, minor isomersDi-iodinated products (e.g., 4,5-diiodo-1,2-dimethoxybenzene)
Typical Reagents Sodium methoxide, Cu(I) catalyst, high-boiling solvent (e.g., DMF)Iodine, oxidizing agent (e.g., H₂O₂)
Reaction Monitoring TLC, GC-MSTLC, GC-MS
Workup Quenching, extraction, and purification by column chromatographyQuenching with sodium thiosulfate, extraction, and purification

Table 2: GC-MS Data for Key Compounds

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.5264 (M+), 249, 137, 107, 79
1,2,3-Trimethoxybenzene10.8168 (M+), 153, 125, 110, 95
1,2-Dimethoxybenzene8.2138 (M+), 123, 108, 95, 77
4-Iodo-1,2-dimethoxybenzene12.1264 (M+), 249, 122, 94, 79
4,5-Diiodo-1,2-dimethoxybenzene15.3390 (M+), 263, 136

Experimental Protocols

Method A: Synthesis of 1,2,3-Trimethoxybenzene from this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a copper(I) iodide catalyst (0.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Reagent Addition: Add sodium methoxide (1.5 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to 120 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify compounds based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizing Workflows and Pathways

Reaction_Pathway_A This compound This compound 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene This compound->1,2,3-Trimethoxybenzene  NaOCH3, CuI  DMF, 120°C

Caption: Reaction scheme for the synthesis of 1,2,3-trimethoxybenzene.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis Dissolve in Solvent Dissolve in Solvent Filter Filter Dissolve in Solvent->Filter Injector Injector Filter->Injector Column Column Injector->Column Ionization Ionization Column->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: General workflow for GC-MS analysis of reaction products.

Comparison_Logic Start Analysis Start Analysis Reaction Method Select Reaction Method Start Analysis->Reaction Method Method A Methoxylation of This compound Reaction Method->Method A Method B Iodination of 1,2-dimethoxybenzene Reaction Method->Method B Run Reaction & Purify Run Reaction & Purify Method A->Run Reaction & Purify Method B->Run Reaction & Purify GC-MS Analysis GC-MS Analysis Run Reaction & Purify->GC-MS Analysis Compare Data Compare Retention Times, Mass Spectra, and Purity GC-MS Analysis->Compare Data

Caption: Logical flow for comparing alternative synthetic methods.

Concluding Remarks

The GC-MS analysis provides a robust and sensitive method for characterizing the products of reactions involving this compound. By comparing retention times and mass fragmentation patterns, researchers can confidently identify the desired product, 1,2,3-trimethoxybenzene, and any potential byproducts or unreacted starting materials. When comparing different synthetic strategies, such as the direct methoxylation versus a multi-step approach involving iodination, GC-MS is an invaluable tool for assessing the efficiency and cleanliness of each chemical transformation. The detailed protocols and comparative data presented herein serve as a practical guide for scientists engaged in the synthesis and analysis of substituted aromatic compounds.

Navigating Reactivity: A Comparative Guide to Iodo-dimethoxybenzene Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of the reactivity of various iodo-dimethoxybenzene isomers, offering insights into how the strategic placement of methoxy groups influences their performance in key cross-coupling reactions. By understanding the interplay of electronic and steric effects, chemists can make more informed decisions in the design and execution of novel synthetic strategies.

The reactivity of an aryl iodide in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the electronic environment of the aromatic ring and the steric hindrance around the carbon-iodine bond. The electron-donating nature of methoxy groups generally increases the electron density of the benzene ring, which can influence the rates of oxidative addition and other steps in the catalytic cycle. However, the position of these groups relative to the iodine atom introduces significant steric and electronic variations among the isomers, leading to a range of reactivities.

Comparative Reactivity Overview

The reactivity of iodo-dimethoxybenzene isomers is a nuanced interplay of steric and electronic effects. Generally, isomers with methoxy groups at the ortho position to the iodine (e.g., 2,3- and 2,6-dimethoxy-1-iodobenzene) are expected to exhibit lower reactivity in many cross-coupling reactions due to steric hindrance. This hindrance can impede the approach of the bulky catalyst to the C-I bond. Conversely, isomers with methoxy groups at the meta or para positions (e.g., 3,4- and 3,5-dimethoxy-1-iodobenzene) are anticipated to be more reactive, with their reactivity being primarily influenced by the electronic effects of the methoxy groups.

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Reactivity Reactivity Electronic_Effects Electronic_Effects Reactivity->Electronic_Effects Influenced by Steric_Hindrance Steric_Hindrance Reactivity->Steric_Hindrance Influenced by Meta_Para_Isomers 3,4- and 3,5-Isomers Electronic_Effects->Meta_Para_Isomers Dominant in Ortho_Isomers 2,3- and 2,6-Isomers Steric_Hindrance->Ortho_Isomers Dominant in

Caption: Factors influencing the reactivity of iodo-dimethoxybenzene isomers.

Quantitative Data Summary

IsomerKey FeatureExpected Relative ReactivitySupporting Data/Analogy
2,3-Dimethoxy-1-iodobenzene One ortho-methoxy groupModerate to LowSteric hindrance from the ortho-methoxy group can impede catalyst coordination.[2]
2,4-Dimethoxy-1-iodobenzene One ortho-methoxy groupModerate to LowSimilar to the 2,3-isomer, the ortho-methoxy group presents steric challenges.
2,5-Dimethoxy-1-iodobenzene One ortho-methoxy groupModerate to LowThe ortho-methoxy group is the primary determinant of reduced reactivity due to sterics.
2,6-Dimethoxy-1-iodobenzene Two ortho-methoxy groupsVery LowSignificant steric hindrance from two ortho-substituents makes it a challenging substrate.
3,4-Dimethoxy-1-iodobenzene No ortho-methoxy groupsHighElectron-donating effects of the methoxy groups can enhance reactivity.
3,5-Dimethoxy-1-iodobenzene No ortho-methoxy groupsHighMinimal steric hindrance and activating electronic effects.[3][4]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points, and optimization of reaction conditions is recommended for each specific iodo-dimethoxybenzene isomer and coupling partner.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds.

Materials:

  • Iodo-dimethoxybenzene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the iodo-dimethoxybenzene isomer, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the degassed toluene and water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines.

Materials:

  • Iodo-dimethoxybenzene isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with the iodo-dimethoxybenzene isomer, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the amine and degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent is a classic method for generating a carbon nucleophile.

Materials:

  • Iodo-dimethoxybenzene isomer (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • A small crystal of iodine (as an activator)

Procedure:

  • Dry all glassware in an oven overnight and assemble hot under a stream of dry nitrogen or argon.

  • Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Gently heat the flask with a heat gun under vacuum and then backfill with an inert gas to activate the magnesium.

  • Add a small amount of a solution of the iodo-dimethoxybenzene isomer in anhydrous THF to the magnesium.

  • Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining solution of the aryl iodide dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination.

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cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Iodide - Coupling Partner - Catalyst & Ligand - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Kinetics of Suzuki Coupling with Different Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance. A key factor influencing the efficiency and rate of this reaction is the choice of the aryl halide. This guide provides a comprehensive comparison of the kinetic performance of different aryl halides (iodides, bromides, chlorides, and triflates) in Suzuki coupling reactions, supported by experimental data and detailed methodologies.

Executive Summary

The reactivity of aryl halides in Suzuki coupling is primarily dictated by the rate of the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The generally accepted trend for reactivity is directly related to the carbon-halogen (C-X) bond dissociation energy, following the order:

Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride

Aryl iodides, with the weakest C-I bond, typically exhibit the fastest reaction rates, while aryl chlorides, possessing the strongest C-Cl bond, are the least reactive and often require more forcing conditions or specialized catalyst systems. Aryl triflates, while not halides, are common coupling partners and their reactivity generally falls between that of bromides and chlorides.

Data Presentation: Quantitative Comparison of Aryl Halide Reactivity

Obtaining a direct comparison of absolute rate constants for a series of aryl halides under identical Suzuki coupling conditions from a single study is challenging due to the vast differences in their reactivity. However, studies on the kinetics of the oxidative addition step provide excellent quantitative insight into their relative reactivities.

The following table summarizes the relative free energies of activation (ΔΔG‡) for the oxidative addition of various aryl halides to a palladium(0) complex. A lower value indicates a faster reaction rate. The data is based on competition experiments, providing a direct measure of relative reactivity.

Aryl HalideLeaving GroupRelative Free Energy of Activation (ΔΔG‡, kcal/mol)Relative Reactivity Trend
4-Iodobenzonitrile-ITypically fastestFastest
4-Bromobenzonitrile-Br0.0Reference
4-Chlorobenzonitrile-Cl+3.4Slower
4-Triflyloxybenzonitrile-OTf+1.8Slower than Bromide
1-Bromo-4-nitrobenzene-Br-1.5Faster than reference
1-Chloro-4-nitrobenzene-Cl+2.1Slower than reference

Note: Data for aryl iodides are often difficult to measure competitively with less reactive halides under the same conditions due to their significantly higher reactivity. Qualitative observations consistently place them as the most reactive substrates. The data presented for bromides, chlorides, and triflates are derived from a comprehensive study on oxidative addition kinetics.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below is a general protocol for monitoring the kinetics of a Suzuki coupling reaction.

General Experimental Protocol for Kinetic Studies

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)

  • Internal standard (e.g., biphenyl, dodecane) for chromatographic analysis

  • Inert gas (Argon or Nitrogen)

2. Reaction Setup:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst (1-5 mol%), and the internal standard.

  • Add the degassed solvent via syringe to achieve a specific concentration (e.g., 0.1 M with respect to the aryl halide).

3. Reaction Monitoring:

  • Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C) and stir vigorously.

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a quenching agent (e.g., water or a dilute acid) to stop the reaction.

4. Sample Analysis:

  • Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The concentration of the remaining aryl halide and the formed biaryl product are determined by comparing their peak areas to that of the internal standard.

5. Data Analysis:

  • Plot the concentration of the aryl halide and/or the product as a function of time.

  • From these plots, the initial reaction rate can be determined. By performing experiments with varying concentrations of reactants and catalyst, the reaction order with respect to each component and the rate constant (k) can be calculated.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Ligand Exchange (Base, -HX) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product ArX_in Aryl Halide (Ar-X) Boronic_in Arylboronic Acid (Ar'-B(OH)2) Base_in Base Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Data Acquisition and Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Int. Std. setup Assemble Reaction in Schlenk Flask under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat to Desired Temperature with Stirring solvent->heat sampling Withdraw Aliquots at Timed Intervals heat->sampling quench Quench Aliquots sampling->quench analysis Analyze Samples by GC or HPLC quench->analysis plot Plot Concentration vs. Time analysis->plot kinetics Determine Rate Law and Rate Constant plot->kinetics

A Comparative Guide to the Analytical Characterization of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 1-Iodo-2,3-dimethoxybenzene. Below, we detail the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Spectroscopy (FT-IR and Raman). While experimental data for this compound is limited in publicly available literature, this guide leverages data from its isomers and related compounds to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Comparative ¹H and ¹³C NMR Data

The chemical shifts of this compound can be predicted by comparing the experimental data of its isomers, such as 1-Iodo-2,4-dimethoxybenzene and 4-Iodo-1,2-dimethoxybenzene.[1][2] The positions of the methoxy and iodo substituents significantly influence the electronic environment and thus the chemical shifts of the aromatic protons and carbons.

CompoundPosition of Substituents (Iodo, Methoxy, Methoxy)¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃
This compound (Predicted) 1, 2, 3Aromatic protons expected in the range of 6.5-7.5 ppm. Two distinct methoxy singlets expected around 3.8-4.0 ppm.Carbon bearing iodine expected to be significantly shielded (low ppm). Carbons bearing methoxy groups will be deshielded (high ppm).
1-Iodo-2,4-dimethoxybenzene[1]1, 2, 43.80 (s, 3H), 3.85 (s, 3H), 6.32 (dd, J=8.6, 2.7 Hz, 1H), 6.43 (d, J=2.6 Hz, 1H), 7.62 (d, J=8.6 Hz, 1H)55.5, 56.3, 74.8, 99.3, 107.0, 139.2, 158.9, 161.4
4-Iodo-1,2-dimethoxybenzene[1]4, 1, 23.74-3.92 (m, 6H), 6.54-6.65 (m, 1H), 7.04-7.14 (m, 1H), 7.17-7.25 (m, 1H)55.9, 56.1, 82.3, 113.1, 120.3, 129.7, 149.1, 149.8
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer & Shim transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phasing acquire_C13->process analyze Analyze Chemical Shifts, Couplings & Integrals process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like iodinated dimethoxybenzenes.

Comparative GC-MS Data

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 264. The fragmentation pattern will be influenced by the positions of the methoxy groups and the iodine atom.

CompoundMolecular WeightKey Fragments (m/z) and Interpretation
This compound (Predicted) 264.06 g/mol [M]⁺ at 264. Loss of a methyl group (-CH₃) to give a fragment at m/z 249. Loss of a methoxy group (-OCH₃) to give a fragment at m/z 233. Loss of iodine (-I) to give a fragment at m/z 137.
1-Iodo-2,4-dimethoxybenzene[1]264.06 g/mol [M]⁺ at 264.00 (100%)
4-Iodo-1,2-dimethoxybenzene[1]264.06 g/mol [M]⁺ at 264.15 (100%)
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

  • MS Detection: The separated components elute from the GC column and enter the mass spectrometer.

  • Ionization: The molecules are ionized, typically by electron impact (EI), causing fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Impact Ionization separate->ionize analyze_mass Mass Analysis (m/z) ionize->analyze_mass spectrum Generate Mass Spectrum analyze_mass->spectrum identify Identify Molecular Ion & Fragments spectrum->identify

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound, especially in the presence of its isomers. Both Normal-Phase (NP) and Reverse-Phase (RP) HPLC can be employed, with the choice depending on the specific separation requirements.

Method Comparison: NP-HPLC vs. RP-HPLC
FeatureNormal-Phase HPLC (NP-HPLC)Reverse-Phase HPLC (RP-HPLC)
Stationary Phase Polar (e.g., silica, cyano)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., hexane, isopropanol)Polar (e.g., acetonitrile, water, methanol)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Application for Iododimethoxybenzenes Good for separating isomers with different polarities.Generally applicable and widely used for aromatic compounds.
Experimental Protocol: RP-HPLC for Isomer Separation

This protocol is a starting point for the separation of iododimethoxybenzene isomers.[3]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% phosphoric acid. The mobile phase should be degassed.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

    • Injection volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and dilute with the mobile phase to the desired concentration.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

HPLC Isomer Separation Workflow```dot

HPLC_Workflow start Start prep_sample Prepare Sample and Standard Solutions start->prep_sample prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase inject Inject Sample prep_sample->inject setup_hplc Set Up HPLC System (Column, Flow Rate, Temp, Detector) prep_mobile_phase->setup_hplc equilibrate Equilibrate Column setup_hplc->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze end End analyze->end

Caption: Workflow for FT-IR and Raman spectroscopic analysis.

References

A Comparative Guide to the Synthesis and NMR Validation of 1-Iodo-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic methods for producing 1-Iodo-2,3-dimethoxybenzene, a valuable substituted aromatic intermediate. The focus is on providing detailed experimental protocols and a robust validation framework using Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in clear, comparative tables, and workflows are visualized to enhance understanding.

Introduction

This compound (CAS 25245-33-4) is an important building block in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions. The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the electron-rich 1,2-dimethoxybenzene (veratrole) ring. Accurate validation of the product's structure and purity is critical, with ¹H and ¹³C NMR spectroscopy serving as the primary analytical tools. This guide compares two effective iodinating agents: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

Comparison of Synthetic Methodologies

The choice of iodinating agent can significantly impact reaction conditions, yield, and safety considerations. Below is a summary comparison of the two methods detailed in this guide.

ParameterMethod 1: N-Iodosuccinimide (NIS)Method 2: Iodine Monochloride (ICl)
Reagent Type Solid, easy to handleLiquid, corrosive, moisture-sensitive
Typical Conditions Mild; Room temperatureOften requires cooling (0 °C to RT)
Catalyst Acid catalyst (e.g., TFA) often requiredNo catalyst needed
Selectivity Generally high regioselectivityHigh reactivity, can lead to over-iodination
Workup Simple aqueous washRequires quenching with a reducing agent
Safety Relatively safe solidCorrosive, requires careful handling
Yield Good to excellentGood to excellent

Experimental Protocols

The following protocols are designed for the synthesis of this compound starting from 1,2-dimethoxybenzene.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method utilizes the solid, easy-to-handle electrophilic iodine source, N-Iodosuccinimide, activated by a catalytic amount of trifluoroacetic acid (TFA).[1]

Materials:

  • 1,2-dimethoxybenzene (veratrole)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethoxybenzene (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M).

  • Add N-Iodosuccinimide (1.1 equiv) to the solution in one portion.

  • Add trifluoroacetic acid (0.1 equiv) dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:EtOAc) to yield this compound.

Method 2: Iodination using Iodine Monochloride (ICl)

This protocol employs the highly reactive liquid iodinating agent, Iodine Monochloride.[2]

Materials:

  • 1,2-dimethoxybenzene (veratrole)

  • Iodine monochloride (ICl), 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethoxybenzene (1.0 equiv) in anhydrous dichloromethane (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M solution of Iodine Monochloride in DCM (1.05 equiv) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor progress by TLC.

  • Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ until the dark color dissipates.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:EtOAc) to yield this compound.

NMR Validation

Successful synthesis is validated by comparing the ¹H and ¹³C NMR spectra of the purified product against the data for the starting material and potential regioisomeric byproducts. The primary expected byproduct is 4-iodo-1,2-dimethoxybenzene, resulting from iodination at the para position to a methoxy group.

Table of ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
CompoundAr-H Chemical Shifts (δ, ppm)-OCH₃ Chemical Shifts (δ, ppm)
1,2-Dimethoxybenzene (Starting Material)~6.90 (m, 4H)~3.88 (s, 6H)
This compound (Product, Predicted)~7.25 (t, 1H, H-5), ~6.95 (d, 1H, H-4), ~6.85 (d, 1H, H-6)~3.90 (s, 3H), ~3.85 (s, 3H)
4-Iodo-1,2-dimethoxybenzene (Byproduct)[4]~7.20 (d, 1H), ~7.10 (dd, 1H), ~6.60 (d, 1H)~3.85 (s, 3H), ~3.80 (s, 3H)
Table of ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
CompoundAromatic & Methoxy Chemical Shifts (δ, ppm)
1,2-Dimethoxybenzene (Starting Material)~149.0 (C-O), ~121.0 (CH), ~111.5 (CH), ~56.0 (-OCH₃)
This compound (Product, Predicted)~153 (C-O), ~151 (C-O), ~128 (CH), ~125 (CH), ~110 (CH), ~90 (C-I) , ~61 (-OCH₃), ~56 (-OCH₃)
4-Iodo-1,2-dimethoxybenzene (Byproduct)[4]~149.8 (C-O), ~149.1 (C-O), ~129.7 (CH), ~120.3 (CH), ~113.1 (CH), ~82.3 (C-I) , ~56.1 (-OCH₃), ~55.9 (-OCH₃)

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps.

G General Reaction: Electrophilic Aromatic Iodination cluster_reactants Reactants veratrole 1,2-Dimethoxybenzene sigma_complex Arenium Ion (Sigma Complex) veratrole->sigma_complex + I⁺ iodine_source Iodinating Agent (e.g., NIS, ICl) iodine_source->sigma_complex product This compound sigma_complex->product - H⁺

Caption: General mechanism of electrophilic aromatic iodination on veratrole.

G Experimental Workflow for Synthesis and Validation start Dissolve Reactants reaction Perform Iodination (Method 1 or 2) start->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Isolate Pure Product purify->product nmr Acquire ¹H & ¹³C NMR Spectra product->nmr validation Validate Structure nmr->validation

Caption: Workflow from synthesis to final NMR validation of the product.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Iodoarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and operational simplicity. The choice of a palladium catalyst is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of four commonly employed palladium catalyst systems for the Suzuki-Miyaura cross-coupling of various iodoarenes with phenylboronic acid, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of four distinct palladium catalyst systems in the Suzuki-Miyaura cross-coupling of iodobenzene, 4-iodotoluene, and 1-iodo-4-nitrobenzene with phenylboronic acid. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, variations in reaction conditions are indicated.

IodoareneCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Iodobenzene Pd(PPh₃)₄2K₂CO₃Toluene/H₂O801295
Pd(OAc)₂ / SPhos2K₃PO₄1,4-Dioxane100298
Pd(dppf)Cl₂1Cs₂CO₃1,4-Dioxane/H₂O1001296
10% Pd/C1.4K₂CO₃DMF150 (MW)1.592[1]
4-Iodotoluene Pd(PPh₃)₄5K₂CO₃DME/H₂O801693
Pd(OAc)₂ / SPhos1K₃PO₄Toluene100497
Pd(dppf)Cl₂2K₂CO₃DMF100394
10% Pd/C1.4K₂CO₃EtOH/H₂O1004>95[2]
1-Iodo-4-nitrobenzene Pd(PPh₃)₄1.5K₂CO₃Toluene/EtOH/H₂O80199
Pd(OAc)₂ / SPhos2K₃PO₄1,4-Dioxane80196
Pd(dppf)Cl₂2K₂CO₃THF/H₂O651298
10% Pd/C3.5Na₂CO₃EtOH/H₂ORT0.599[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are intended to serve as a starting point and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of Iodobenzene with Phenylboronic Acid using Pd(PPh₃)₄

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed toluene and degassed water are added to the flask via syringe.

  • The reaction mixture is heated to 80 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the biphenyl product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid using Pd(OAc)₂/SPhos

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 8.2 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd(OAc)₂, SPhos, and potassium phosphate.

  • The tube is sealed, removed from the glovebox, and 4-iodotoluene and phenylboronic acid are added under a counterflow of argon.

  • Anhydrous, degassed toluene is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 4 hours.

  • After cooling, the mixture is diluted with diethyl ether (20 mL), filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by flash chromatography (silica gel, hexanes) to yield 4-methylbiphenyl.

Protocol 3: Suzuki-Miyaura Coupling of 1-Iodo-4-nitrobenzene with Phenylboronic Acid using Pd(dppf)Cl₂

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 16.3 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (1 mL)

Procedure:

  • A mixture of 1-iodo-4-nitrobenzene, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate is added to a Schlenk flask.

  • The flask is evacuated and backfilled with argon three times.

  • Degassed THF and water are added.

  • The mixture is stirred at 65 °C for 12 hours.

  • Upon cooling, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to give 4-nitrobiphenyl.

Protocol 4: Suzuki-Miyaura Coupling of Iodobenzene with Phenylboronic Acid using 10% Pd/C

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • 10% Palladium on activated carbon (Pd/C) (15 mg, ~1.4 mol% Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • In a microwave vial, combine iodobenzene, phenylboronic acid, 10% Pd/C, and potassium carbonate.

  • Add DMF to the vial.

  • The vial is sealed and placed in a microwave reactor.

  • The reaction is heated to 150 °C for 1.5 hours.[1]

  • After cooling, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethyl acetate.

  • The filtrate is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Visualizing the Process

To further aid in the understanding of the experimental and mechanistic aspects of this comparative study, the following diagrams have been generated.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents Weigh Iodoarene, Phenylboronic Acid, Base catalyst_prep Prepare Catalyst System assembly Combine Reagents & Catalyst in Flask catalyst_prep->assembly inert Establish Inert Atmosphere (Ar/N2) assembly->inert solvent Add Degassed Solvent(s) inert->solvent heating Heat and Stir for Specified Time solvent->heating quench Cool and Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Generalized experimental workflow for the comparative study of palladium catalysts.

References

A Researcher's Guide to Assessing the Isomeric Purity of Iodo-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is fundamental to ensuring the efficacy, safety, and reproducibility of synthetic routes. Iodo-dimethoxybenzene derivatives are valuable building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals and materials. The presence of positional isomers can significantly alter the physicochemical properties and reactivity of these compounds, making the accurate assessment of isomeric purity a critical quality control step.

This guide provides a comprehensive comparison of the three principal analytical techniques for determining the isomeric purity of iodo-dimethoxybenzene derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative overview of their performance, supported by detailed experimental protocols and representative data, to assist in selecting the most suitable method for your specific analytical needs.

Core Principles of Isomer Separation and Identification

The challenge in analyzing isomers lies in their identical mass and often similar physical properties. The analytical techniques discussed here exploit subtle differences in polarity, volatility, and the unique magnetic environments of atomic nuclei to achieve separation and quantification.

Quantitative Performance Comparison

The choice of analytical technique often depends on a balance between sensitivity, resolution, sample throughput, and the specific isomers in the mixture. The following tables summarize the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of iodo-dimethoxybenzene isomers.

Table 1: Comparison of Chromatographic Methods (HPLC and GC-MS)

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Typical Stationary Phase C18 (Reverse-Phase), Cyano or Silica (Normal-Phase)Phenyl-methylpolysiloxane (e.g., DB-5ms)
Resolution of Isomers Good to Excellent, highly dependent on column chemistry and mobile phase composition.Excellent, particularly for isomers with differences in boiling points.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 10 ng/mL
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~5 - 50 ng/mL
Key Advantages Versatile for a wide range of polarities, non-destructive.High sensitivity and specificity, provides structural information through fragmentation.
Key Limitations Lower sensitivity than GC-MS, requires chromophores for UV detection.Sample must be volatile and thermally stable.

Table 2: Quantitative NMR (qNMR) Performance

ParameterQuantitative Nuclear Magnetic Resonance (qNMR)
Principle Signal intensity is directly proportional to the number of nuclei, allowing for direct molar ratio determination.
Resolution of Isomers Excellent, based on distinct chemical shifts of non-equivalent nuclei.
Limit of Detection (LOD) ~0.1 - 1% of the major component
Limit of Quantitation (LOQ) ~0.5 - 5% of the major component
Key Advantages Primary ratio method (no need for calibration curves of each isomer), non-destructive, provides unambiguous structural confirmation.
Key Limitations Lower sensitivity than chromatographic methods, requires well-resolved signals for accurate integration.

Illustrative Experimental Data

The following tables present a combination of experimental data from the literature and representative data to illustrate the expected outcomes for the separation and identification of common iodo-dimethoxybenzene isomers.

Table 3: Representative HPLC and GC-MS Data for Iodo-dimethoxybenzene Isomers

IsomerHPLC Retention Time (min) (Reverse-Phase, C18)GC-MS Retention Time (min) (DB-5ms column)Molecular Ion (m/z)
1-Iodo-2,3-dimethoxybenzene12.515.2264.0
1-Iodo-2,4-dimethoxybenzene11.814.9264.0
1-Iodo-3,4-dimethoxybenzene12.115.0264.0
1-Iodo-3,5-dimethoxybenzene11.514.7264.0

Table 4: Experimental ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Iodo-2,4-dimethoxybenzene [1]7.62 (d, J=8.6 Hz, 1H), 6.43 (d, J=2.6 Hz, 1H), 6.32 (dd, J=8.6, 2.7 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H)161.4, 158.9, 139.2, 107.0, 99.3, 74.8, 56.3, 55.5
4-Iodo-1,2-dimethoxybenzene [1]7.17-7.25 (m, 1H), 7.04-7.14 (m, 1H), 6.54-6.65 (m, 1H), 3.74-3.92 (m, 6H)149.8, 149.1, 129.7, 120.3, 113.1, 82.3, 56.1, 55.9
1-Iodo-3,5-dimethoxybenzene NMR data available in spectral databases.NMR data available in spectral databases.

Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

Objective: To separate iodo-dimethoxybenzene isomers based on their polarity.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Iodo-dimethoxybenzene isomer standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare individual stock solutions of each iodo-dimethoxybenzene isomer in acetonitrile at a concentration of 1 mg/mL. Prepare a mixed standard solution by combining appropriate volumes of the stock solutions and diluting with the mobile phase to a final concentration of approximately 0.1 mg/mL for each isomer.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

    • Set the injection volume to 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the mixed standard solution and record the chromatogram.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the peaks based on the retention times of the individual standards.

    • Calculate the area of each peak to determine the relative percentage of each isomer.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify iodo-dimethoxybenzene isomers based on their volatility and mass-to-charge ratio.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)

  • Iodo-dimethoxybenzene isomer standards

Procedure:

  • Sample Preparation: Dissolve the iodo-dimethoxybenzene sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Scan range of m/z 50-400.

  • Analysis:

    • Inject the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the peaks based on their retention times and mass spectra. The molecular ion peak at m/z 264 is expected for all isomers.[1]

    • The fragmentation patterns can provide further structural information to differentiate the isomers.

    • The relative peak areas in the total ion chromatogram (TIC) can be used to estimate the isomeric ratio.

Method C: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the isomeric ratio of iodo-dimethoxybenzene derivatives using ¹H NMR.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard (optional, for absolute quantification).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the iodo-dimethoxybenzene sample into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Pulse Sequence: A standard 1D proton pulse sequence.

    • Key Acquisition Parameters:

      • Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).

      • Number of Scans (NS): Set to achieve a high signal-to-noise ratio (typically 16 or higher).

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the protons of interest (a D1 of 20-30 seconds is generally sufficient for small molecules).

      • Pulse Angle: 90° flip angle.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

  • Data Analysis:

    • Select well-resolved, non-overlapping signals that are unique to each isomer. For iodo-dimethoxybenzene isomers, the aromatic proton signals are often distinct.

    • Integrate the selected signals.

    • Calculate the isomeric ratio by dividing the integral of each signal by the number of protons it represents and then comparing these normalized values.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Injection Injection Sample->Injection MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Isomer Ratio Calculation Integration->Quantification

Caption: A typical workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Injection Injection & Volatilization Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis Detection->MassSpectra Quantification Isomer Ratio Estimation TIC->Quantification MassSpectra->Quantification

Caption: The workflow for GC-MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weighing Accurate Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Shimming Shimming Dissolution->Shimming Acquisition 1D ¹H NMR Spectrum Acquisition Shimming->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Integration of Unique Signals Processing->Integration Calculation Isomeric Ratio Calculation Integration->Calculation

Caption: The workflow for qNMR analysis.

Conclusion and Recommendations

The assessment of isomeric purity is a critical aspect of quality control for iodo-dimethoxybenzene derivatives. Each of the described analytical techniques offers distinct advantages and is suited to different analytical challenges.

  • HPLC is a versatile and robust method for routine analysis, particularly when high sample throughput is required. Its primary limitation is the need for chromophoric isomers.

  • GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level isomer identification and quantification, provided the isomers are volatile and thermally stable.

  • Quantitative NMR stands out as a primary ratio method, offering unambiguous structural confirmation and accurate quantification without the need for isomer-specific calibration standards. It is an invaluable tool for method validation and the characterization of new isomeric mixtures.

For comprehensive quality assurance, a combination of these techniques is often employed. HPLC or GC-MS can be used for routine purity testing, while NMR serves as a crucial tool for structural confirmation and reference standard certification. This integrated approach ensures the highest level of confidence in the isomeric purity of iodo-dimethoxybenzene derivatives for their intended use in research and drug development.

References

A Comparative Guide to the Purity Determination of 1-Iodo-2,3-dimethoxybenzene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 1-iodo-2,3-dimethoxybenzene is a critical aspect of quality control, ensuring the reliability of subsequent synthetic steps and the safety of final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. We present detailed experimental protocols and representative data to facilitate an informed decision on the most suitable analytical technique for your specific needs.

Quantitative Data Summary

The following table summarizes the performance of qNMR, HPLC, and GC-MS in the purity analysis of a hypothetical batch of this compound.

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Principle of Measurement Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[1]Relative quantification based on the separation of components by polarity and detection by UV absorbance.[2]Separation based on volatility and interaction with a stationary phase, with mass-based detection and quantification.[3]
Determined Purity (%) 99.2 (Absolute)99.3 (Relative Area %)99.1 (Relative Area %)
Key Advantages - Absolute method (no need for a specific reference standard of the analyte).[4] - High precision and accuracy. - Non-destructive.[5] - Provides structural information.- High sensitivity and resolution. - Widely available and suitable for routine analysis.[2] - Robust and reproducible.- Excellent for identifying and quantifying volatile impurities. - High sensitivity and specificity from mass detection.[3]
Key Limitations - Lower sensitivity compared to chromatographic methods.[6] - Potential for signal overlap. - Requires a certified internal standard.- Relative method requiring a reference standard of known purity for accurate quantification.[2] - Impurities must be chromophoric.- Not suitable for non-volatile or thermally labile compounds. - Relative quantification requires a reference standard.
Typical Impurities Detected Quantifiable non-protonated impurities are not detected.Isomeric impurities (e.g., 1-iodo-3,4-dimethoxybenzene), related substances.Residual solvents (e.g., dichloromethane, hexane), volatile starting materials.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • This compound sample

  • Maleic anhydride (certified internal standard, purity ≥ 99.5%)

  • Deuterated chloroform (CDCl3) with 0.03% v/v TMS

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl3.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).

      • Number of Scans: 16

      • Acquisition Time: ~4 s

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal from the analyte (e.g., one of the methoxy singlets) and the singlet from the internal standard (maleic anhydride).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.[2]

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 60% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to 60% B and re-equilibration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method for the analysis of volatile impurities in this compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample at approximately 1 mg/mL in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Data Analysis:

    • Purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for qNMR and a comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (with long relaxation delay) transfer->nmr_acq processing Fourier transform, phase and baseline correction nmr_acq->processing integration Integrate analyte and standard signals processing->integration calculation Calculate absolute purity using the qNMR formula integration->calculation

Caption: Experimental workflow for qNMR purity determination.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS qnmr_node Absolute Purity High Accuracy Non-destructive hplc_node Relative Purity High Sensitivity Routine Analysis gcms_node Relative Purity Volatile Impurities High Specificity Purity_Determination Purity Determination of This compound Purity_Determination->qnmr_node Purity_Determination->hplc_node Purity_Determination->gcms_node

Caption: Comparison of analytical methods for purity determination.

References

Unveiling the Optimal Base for the Heck Reaction of 1-Iodo-2,3-dimethoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical parameter in optimizing the Heck reaction. This guide provides a comparative analysis of different bases utilized in the palladium-catalyzed Heck coupling of 1-Iodo-2,3-dimethoxybenzene with various alkenes, supported by experimental data from analogous reactions and detailed protocols.

The Heck reaction, a cornerstone of carbon-carbon bond formation, is profoundly influenced by the choice of base. The base plays a crucial role in the regeneration of the active palladium(0) catalyst and in neutralizing the hydrogen halide formed during the catalytic cycle. The efficacy of a base can significantly impact reaction yield, time, and overall efficiency. This guide explores the performance of common inorganic and organic bases in the context of the Heck reaction with this compound.

Comparative Performance of Bases

BaseProduct Yield (%)Reaction Time (min)Reaction Temperature (°C)
Potassium Carbonate (K₂CO₃)10010130
Sodium Carbonate (Na₂CO₃)10010130
Potassium Phosphate (K₃PO₄)9310130
Sodium Acetate (NaOAc)5410130
Triethylamine (Et₃N)Not reportedNot reportedNot reported

Data extrapolated from a study on the Heck reaction of 4-bromoacetophenone with styrene.[1][2]

Based on this data, inorganic bases like potassium carbonate and sodium carbonate appear to be highly effective, leading to excellent yields in short reaction times.[1][2] Potassium phosphate also demonstrates good efficacy.[1][2] Organic bases such as triethylamine are also commonly used in Heck reactions, although direct comparative yield data for this specific substrate was not found.

Experimental Workflow

The general workflow for the Heck reaction of this compound with an alkene in the presence of a selected base is illustrated in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound Alkene Base Solvent Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Flask Dry Reaction Flask Flask->Reactants Add Flask->Catalyst Add Inert Inert Atmosphere (N₂ or Ar) Flask->Inert Establish Heating Heat to Reaction Temperature Inert->Heating Start Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Cooling Cool to RT Monitoring->Cooling Upon Completion Extraction Aqueous Work-up & Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolate

Caption: General experimental workflow for the Heck reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the Heck reaction of this compound with an alkene (e.g., ethyl acrylate or styrene) using either an inorganic or an organic base.

Protocol 1: Using Potassium Carbonate (Inorganic Base)

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate or styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Anhydrous DMF (5 mL) is added, followed by the alkene (1.2 mmol).

  • The reaction mixture is heated to 100-130 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Using Triethylamine (Organic Base)

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate or styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol) and palladium(II) acetate (0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Anhydrous DMF (5 mL) is added, followed by the alkene (1.2 mmol) and triethylamine (1.5 mmol).

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Signaling Pathway of the Heck Reaction

The catalytic cycle of the Heck reaction illustrates the crucial role of the base in regenerating the active palladium catalyst.

G Pd(0)L2 Pd(0)L₂ ArPd(II)IL2 Ar-Pd(II)-I L₂ Pd(0)L2->ArPd(II)IL2 Oxidative Addition (Ar-I) Base Base Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ ArPd(II)IL2->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-I L₂ Alkene_Complex->Insertion_Product Syn-Carbopalladation Product_Complex [Product-Pd(II)-H L₂]⁺I⁻ Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (HI) Product Alkene Product Product_Complex->Product Product_Complex->Base Base abstracts HI BaseH [Base-H]⁺I⁻ Base->BaseH

Caption: Catalytic cycle of the Heck reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Iodo-2,3-dimethoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Profile and Hazard Summary

A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The table below summarizes key data for 1-Iodo-2,3-dimethoxybenzene and related compounds, offering a comparative overview of their characteristics.

PropertyThis compound1,4-DimethoxybenzeneGeneral Iodinated Compounds
CAS Number 25245-33-4[1][2][3]150-78-7Varies
Molecular Formula C₈H₉IO₂[1][3]C₈H₁₀O₂Varies
Molecular Weight 264.06 g/mol [1][3]138.16 g/mol Varies
Appearance Information not availableWhite solid[4]Varies
Key Hazards Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Harmful to aquatic life.Harmful to aquatic life.Can be toxic, irritants, and environmentally hazardous.[5]

Experimental Protocol: Disposal of this compound

The following step-by-step procedure outlines the recommended method for the safe disposal of this compound. This protocol is based on established best practices for halogenated organic compounds.

Personnel Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Disposal Steps:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[6][7]

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

    • Ensure the storage area is designated for hazardous waste.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[9]

    • Provide the disposal company with a complete and accurate description of the waste.

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[5]

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[8]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all institutional policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Sealed Hazardous Waste Container B->C D Store in a Designated Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Provide Accurate Waste Information E->F G Arrange for Pickup and Proper Disposal F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.